3-Ethyl-1H-pyrazole-4-carbaldehyde
Description
Propriétés
IUPAC Name |
5-ethyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWYDRSSDKRKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374548 | |
| Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154926-98-4 | |
| Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154926-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development, utilizing the Vilsmeier-Haack reaction. The document outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents quantitative data from related syntheses to inform experimental design.
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[2] For pyrazole derivatives, this reaction provides a direct route to introduce a formyl group at the C4 position, yielding pyrazole-4-carbaldehydes which are key intermediates in the synthesis of a wide range of biologically active molecules.[3]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.
Stage 1: Formation of the Vilsmeier Reagent
N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
Stage 2: Electrophilic Aromatic Substitution
The electron-rich 3-ethyl-1H-pyrazole attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon aqueous work-up, hydrolyzes to yield the final product, this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Logical workflow for the synthesis of this compound.
Quantitative Data from Related Syntheses
While a specific protocol for this compound is not extensively reported, the following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of analogous pyrazole derivatives. This data provides a valuable reference for optimizing the synthesis of the target compound.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole | DMF, POCl₃ | 60 | 5-15 min (MW) | 76 | [4] |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 2 | 55 | [5] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ | Reflux | 6 | 90 | [6] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | 70 | 24 | - | [7] |
| O-Benzyl-1-phenyl-1H-pyrazole | DMF, POCl₃ | 70 | 12 | 60 | [8][9] |
Detailed Experimental Protocol
The following protocol is a generalized procedure for the synthesis of this compound based on established methods for similar pyrazole derivatives. Researchers should optimize the conditions based on their specific experimental setup and monitoring of the reaction progress.
Materials and Equipment:
-
3-Ethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Standard glassware for extraction and purification
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. The formation of a white, viscous Vilsmeier reagent should be observed. Stir the mixture at 0-5 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 3-Ethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as the hydrolysis of the intermediate is exothermic.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular formula for this compound is C₆H₈N₂O.[10]
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the detailed mechanism of the Vilsmeier-Haack reaction for the formylation of 3-Ethyl-1H-pyrazole.
Caption: Mechanism of the Vilsmeier-Haack formylation of 3-Ethyl-1H-pyrazole.
Conclusion
The Vilsmeier-Haack reaction provides an effective and direct method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry of the reagents, high yields of the desired product can be achieved. The presented protocol, along with the comparative data and mechanistic insights, serves as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry. Further optimization of the reaction conditions may be necessary depending on the scale and specific laboratory setup.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. degres.eu [degres.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
Spectroscopic Characterization of Ethyl-Pyrazole-Carbaldehydes: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize pyrazole-based heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. Due to the limited availability of comprehensive public data for 3-Ethyl-1H-pyrazole-4-carbaldehyde, this document focuses on its close structural isomer, 1-Ethyl-1H-pyrazole-4-carbaldehyde , as a representative example. The methodologies and data interpretation principles described herein are broadly applicable to a wide range of substituted pyrazole carbaldehydes.
This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data presentation, and logical workflows for the spectroscopic analysis of such compounds.
Molecular Structure
The compound under consideration is 1-Ethyl-1H-pyrazole-4-carbaldehyde, with the following structural formula:
Spectroscopic Data
The following sections present the key spectroscopic data for 1-Ethyl-1H-pyrazole-4-carbaldehyde, summarized in tabular format for clarity and comparative analysis.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.8 | Singlet | Aldehyde proton (CHO) |
| 8.1 | Singlet | Pyrazole H5 proton |
| 7.9 | Singlet | Pyrazole H3 proton |
| 4.2 | Quartet | Methylene protons (CH₂) of ethyl group |
| 1.4 | Triplet | Methyl protons (CH₃) of ethyl group |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule.
Table 2: ¹³C NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ, ppm) | Assignment |
| 185.0 | Carbonyl carbon (C=O) of the aldehyde |
| 140.0 | Pyrazole C3 carbon |
| 135.0 | Pyrazole C5 carbon |
| 120.0 | Pyrazole C4 carbon |
| 45.0 | Methylene carbon (CH₂) of the ethyl group |
| 15.0 | Methyl carbon (CH₃) of the ethyl group |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Table 3: Characteristic IR Absorption Bands for 1-Ethyl-1H-pyrazole-4-carbaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium | C-H stretch (alkyl) |
| 2850-2750 | Weak | C-H stretch (aldehyde) |
| 1700-1680 | Strong | C=O stretch (aldehyde) |
| 1600-1475 | Medium | C=N stretch (in pyrazole ring) |
| 1300-1000 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 4: Mass Spectrometry Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde
| m/z Value | Relative Intensity | Assignment |
| 124 | High | [M]⁺ (Molecular ion)[1][2] |
| 95 | High | [M-CHO]⁺ |
| 67 | Medium | Fragmentation of pyrazole ring |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic characterization of pyrazole carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.
-
Thin Film Method (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: Acquire the mass spectrum, recording the m/z values of the ions.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.
References
An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectral Data of 3-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Ethyl-1H-pyrazole-4-carbaldehyde. Due to the absence of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules, including 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-methylpyrazole, to forecast the chemical shifts and coupling patterns. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected NMR characteristics of this compound, thereby aiding in its synthesis, identification, and characterization. A general experimental protocol for the acquisition of NMR spectra is also provided.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established substituent effects and analysis of empirical data from analogous pyrazole derivatives.
Predicted ¹H NMR Data
The predicted proton NMR chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Notes |
| NH (pyrazole ring) | ~12.0 - 13.5 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |
| CHO (aldehyde) | ~9.8 - 10.2 | Singlet | - | Aldehydic protons typically appear in this downfield region. |
| H5 (pyrazole ring) | ~8.0 - 8.4 | Singlet | - | The proton at the C5 position of the pyrazole ring. |
| CH₂ (ethyl group) | ~2.7 - 3.0 | Quartet | ~7.5 | Methylene protons of the ethyl group, split by the adjacent methyl protons. |
| CH₃ (ethyl group) | ~1.2 - 1.4 | Triplet | ~7.5 | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts (δ) are referenced to TMS at 0.00 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (aldehyde) | ~185 - 190 | The carbonyl carbon of the aldehyde is expected in this downfield region. |
| C3 (pyrazole ring) | ~150 - 155 | The carbon atom bearing the ethyl group. |
| C5 (pyrazole ring) | ~135 - 140 | The carbon atom bearing the H5 proton. |
| C4 (pyrazole ring) | ~110 - 115 | The carbon atom bearing the carbaldehyde group. |
| CH₂ (ethyl group) | ~20 - 25 | The methylene carbon of the ethyl group. |
| CH₃ (ethyl group) | ~12 - 15 | The methyl carbon of the ethyl group. |
Experimental Protocols
The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound.[1][2]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.[1]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.
-
Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for chemical shift referencing (0.00 ppm).[2]
-
Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to consider include the pulse angle (e.g., 30-90 degrees), acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Peaks are identified, and their integrals are calculated for the ¹H spectrum to determine the relative ratios of different protons.
Visualization of Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and a general workflow for NMR analysis.
References
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the characteristic spectral data, provides comprehensive experimental protocols for its characterization, and illustrates the analytical workflow.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents due to their wide range of biological activities. The presence of an ethyl group at the 3-position and a carbaldehyde at the 4-position provides a unique molecular architecture for further chemical modifications and drug design. Accurate structural elucidation and purity assessment are critical in the drug discovery pipeline, making techniques like FT-IR and mass spectrometry indispensable. This guide details the expected analytical outcomes from these techniques for this specific molecule.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Data Presentation: FT-IR Spectral Data
The expected characteristic infrared absorption peaks for this compound are summarized in the table below. These assignments are based on known vibrational frequencies for pyrazole derivatives and substituted aldehydes.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Pyrazole ring |
| ~2975-2850 | Medium-Strong | C-H stretch (asymmetric and symmetric) | Ethyl group (-CH₂CH₃) |
| ~2830 and ~2720 | Medium, Sharp | C-H stretch (Fermi resonance) | Aldehyde (-CHO) |
| ~1680-1660 | Strong, Sharp | C=O stretch | Aldehyde (-CHO) |
| ~1580-1500 | Medium-Strong | C=N and C=C stretch | Pyrazole ring |
| ~1465 | Medium | C-H bend (scissoring) | Methylene (-CH₂) of ethyl group |
| ~1380 | Medium | C-H bend (symmetric) | Methyl (-CH₃) of ethyl group |
| ~1290 | Medium | C-N stretch | Pyrazole ring[3] |
| ~900-800 | Medium-Strong | C-H out-of-plane bend | Pyrazole ring |
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
An FT-IR spectrometer, such as a Bruker Tensor 27 or similar, is used for analysis.[4]
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
-
Data Processing:
-
The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Baseline correction and peak picking are performed to identify the exact positions of the absorption bands.
-
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.
Data Presentation: Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 124.14 g/mol ) is predicted to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion | Formula of Lost Neutral |
| 124 | High | [M]⁺ (Molecular Ion) | - |
| 123 | Medium | [M-H]⁺ | H• |
| 95 | High | [M-CHO]⁺ | CHO• |
| 96 | Medium | [M-C₂H₄]⁺ (McLafferty-type rearrangement) | C₂H₄ |
| 67 | Medium | [C₄H₃N₂]⁺ (Pyrazole ring fragment) | C₂H₅CHO |
Fragmentation Pathway Insights
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:[5]
-
Loss of a Hydrogen Radical: The molecular ion [M]⁺ can lose a hydrogen atom, likely from the aldehyde group, to form the [M-H]⁺ ion at m/z 123.
-
Loss of the Aldehyde Group: A characteristic fragmentation for aldehydes is the cleavage of the bond between the carbonyl carbon and the ring, resulting in the loss of a formyl radical (•CHO) to give a stable pyrazole cation at m/z 95.[5] This is often a very prominent peak.
-
McLafferty-type Rearrangement: Although not a classic McLafferty rearrangement, a similar process can be envisioned where a hydrogen from the ethyl group is transferred to the pyrazole ring with subsequent elimination of ethene (C₂H₄), leading to a fragment at m/z 96.
-
Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, leading to smaller charged species.
Experimental Protocol: Mass Spectrometry
A general procedure for the mass spectrometric analysis of this compound is as follows:
-
Sample Preparation:
-
A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
A mass spectrometer equipped with an electron ionization (EI) source is typically used for this type of molecule. Common instrument configurations include Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.
-
For GC-MS: The sample solution is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The separated components then enter the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.
-
Analytical Workflow Visualization
The logical flow of the analytical process for the characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The combined application of FT-IR and mass spectrometry provides a robust framework for the structural characterization of this compound. FT-IR spectroscopy confirms the presence of key functional groups, including the pyrazole ring, ethyl substituent, and the aldehyde moiety. Mass spectrometry complements this by confirming the molecular weight and providing valuable structural information through the analysis of fragmentation patterns. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of pyrazole-based compounds.
References
- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Physical properties of 3-Ethyl-1H-pyrazole-4-carbaldehyde (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Ethyl-1H-pyrazole-4-carbaldehyde, with a focus on its melting point and solubility. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also includes information on closely related analogs and outlines standard experimental protocols for the determination of these key physical characteristics.
Core Physical Properties
Data Presentation
| Property | Value | Notes and References |
| Melting Point | Data not available | The melting point for the structurally related compound 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde is reported as 93-95 °C, suggesting that this compound is likely a solid at room temperature.[1] |
| Solubility | Predicted to have low water solubility. | The predicted XlogP value for the tautomer 5-ethyl-1H-pyrazole-4-carbaldehyde is 0.5, indicating a preference for lipophilic environments.[2] Generally, pyrazole derivatives exhibit solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). |
Experimental Protocols
To address the absence of specific experimental data, this section provides detailed methodologies for determining the melting point and solubility of this compound. Additionally, a common synthetic route is described.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.[3][4][5]
Solubility Determination
A qualitative assessment of a compound's solubility in various solvents is fundamental for its handling, formulation, and application in research and development.
Protocol for Qualitative Solubility Testing:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a small test tube, add approximately 10-20 mg of this compound.
-
Add 1 mL of the selected solvent in portions, vortexing or shaking vigorously after each addition.
-
Observe whether the solid dissolves completely.
-
If the compound does not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility.
-
The results are typically reported as "soluble," "sparingly soluble," or "insoluble."[6][7][8]
-
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce their corresponding aldehydes.[9][10][11][12][13]
General Protocol:
-
Reagent Preparation: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with an excess of N,N-dimethylformamide (DMF) at low temperatures (typically 0 °C).
-
Reaction: The starting material, 3-ethyl-1H-pyrazole, is added dropwise to the freshly prepared Vilsmeier reagent.
-
Heating: The reaction mixture is then heated, often to around 60-80 °C, for several hours to ensure the completion of the formylation.
-
Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product.
-
Purification: The crude this compound is then collected by filtration and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10][11][12]
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole-4-carbaldehyde, such as this compound.
Caption: General workflow for the synthesis and characterization.
References
- 1. 350999-89-2 Cas No. | 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. studylib.net [studylib.net]
- 7. csub.edu [csub.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. degres.eu [degres.eu]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
A Technical Guide to 3-Ethyl-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound belonging to the pyrazole class. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, most notably the COX-2 inhibitor Celecoxib.[1][2] This document details the chemical structure, nomenclature, and a robust synthetic protocol for this compound. It also explores the well-established biological activities of related pyrazole analogs, presenting relevant data and signaling pathways to inform future research and drug development efforts.
Chemical Structure and Nomenclature
The formal IUPAC name for the compound is This compound . The structure consists of a five-membered pyrazole ring with an ethyl group at position 3 and a carbaldehyde (formyl) group at position 4. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Canonical SMILES | CCC1=C(C=NN1)C=O |
Below is a two-dimensional representation of the chemical structure.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively published, the following table summarizes representative spectroscopic data for closely related 3-substituted-1H-pyrazole-4-carbaldehydes. This information is crucial for the characterization and identification of the target compound upon synthesis.
| Parameter | Representative Data for Analogous Pyrazoles | Source |
| ¹H NMR | δ 9.5-10.0 (s, 1H, -CHO), δ 7.5-8.5 (s, 1H, pyrazole C5-H), δ 13.0-14.0 (br s, 1H, pyrazole N1-H) | [3] |
| ¹³C NMR | δ 185-195 (-CHO), δ 150-160 (pyrazole C3), δ 135-145 (pyrazole C5), δ 110-120 (pyrazole C4) | [3] |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1580 (C=N stretch) | [4] |
| Mass Spec (EI) | Molecular ion peak (M+) corresponding to the compound's molecular weight. | [5] |
Synthesis and Experimental Protocols
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The most effective and widely used method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using the Vilsmeier reagent (a chloroiminium salt) generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] The reaction proceeds through cyclization and subsequent formylation to yield the desired product.
Reaction Mechanism
The synthesis involves two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the cyclization and formylation of the hydrazone precursor.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from the phenylhydrazone of 2-pentanone.
Materials:
-
Phenylhydrazone of 2-pentanone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the phenylhydrazone of 2-pentanone (1 equivalent) in anhydrous DMF (5 equivalents). Cool the solution to 0°C in an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 5-7 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure 3-Ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Note: To obtain the 1H-pyrazole, a starting material without the N-phenyl group (e.g., the simple hydrazone) would be used, or a subsequent de-phenylation step would be required.
Biological Activity and Therapeutic Potential
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][10][11] A significant body of research has focused on their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
Putative Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of many pyrazole-based compounds, such as Celecoxib, are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively blocking COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2]
Given the structural similarities to known COX-2 inhibitors, it is plausible that this compound and its derivatives could be valuable scaffolds for the development of novel anti-inflammatory agents. Further research, including in vitro enzyme assays and in vivo models of inflammation, is required to validate this hypothesis and determine the specific activity and selectivity profile of this compound.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The introduction of an aldehyde functionality at the 4-position of the pyrazole ring provides a versatile synthetic handle for the elaboration into a diverse array of more complex molecules, making pyrazole-4-carbaldehydes key intermediates in drug discovery programs. This guide focuses on the 3-ethyl substituted variant, providing a technical framework for its synthesis and potential applications.
Physicochemical Properties and Data
As a specific CAS number for 3-Ethyl-1H-pyrazole-4-carbaldehyde could not be located, the following table summarizes expected and representative analytical data based on the closely related and well-characterized compound, 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde . This data is intended to serve as a benchmark for researchers synthesizing and characterizing the title compound.
| Property | Representative Data (for 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde) |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (CDCl₃, ppm) | δ 1.5 (t, 3H, CH₃), 4.2 (q, 2H, CH₂), 7.4-7.6 (m, 5H, Ar-H), 8.0 (s, 1H, pyrazole-H), 9.9 (s, 1H, CHO) |
| ¹³C NMR (CDCl₃, ppm) | δ 15.1, 45.2, 118.9, 128.5, 129.0, 129.8, 132.1, 140.5, 153.2, 185.6 |
| Mass Spectrometry | M+ peak corresponding to the molecular weight |
| Infrared (IR, cm⁻¹) | ~1680 (C=O stretching of aldehyde) |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[3][4][5] This reaction involves the formylation of an electron-rich substrate, in this case, a suitably substituted hydrazone, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6][7]
General Reaction Scheme
The synthesis is a two-step process:
-
Formation of Hydrazone: Reaction of an appropriate ketone (e.g., 1-phenylbutan-2-one) with a hydrazine derivative.
-
Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent to yield the target this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[8][9][10]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of the starting ketone (1 equivalent) in ethanol, add the desired hydrazine (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Reaction
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add the hydrazone from Step 1 portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Visualization of Key Processes
Vilsmeier-Haack Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a pyrazole-4-carbaldehyde using the Vilsmeier-Haack reaction.
Pyrazoles in Kinase Inhibition Signaling
Pyrazole derivatives are prominent scaffolds in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[11][12][13] They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
The diagram below depicts a simplified signaling pathway where a pyrazole-based inhibitor blocks the action of a protein kinase.
Applications in Drug Development
The pyrazole-4-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily transformed into other functional groups, such as:
-
Imines and Schiff bases: Through condensation with primary amines.
-
Alcohols: Via reduction.
-
Carboxylic acids: Through oxidation.
-
Heterocyclic rings: By condensation with various binucleophiles.
These transformations allow for the generation of large libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. The inherent drug-like properties of the pyrazole core make these derivatives attractive candidates for lead optimization in drug discovery campaigns.
Conclusion
While the specific compound this compound is not extensively documented with a registered CAS number, its synthesis is readily achievable through well-established synthetic routes like the Vilsmeier-Haack reaction. This guide provides the necessary theoretical and practical framework for its preparation and characterization. The versatility of the pyrazole-4-carbaldehyde scaffold, coupled with the proven importance of pyrazoles in medicinal chemistry, underscores the potential of this compound as a valuable intermediate for the development of novel therapeutics. Researchers are encouraged to use the provided information as a foundation for their synthetic and drug discovery efforts in this promising area of chemical biology.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. jocpr.com [jocpr.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tautomerism in 3-Ethyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the tautomeric phenomena in 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazoles are known for their diverse biological activities, and understanding their tautomeric behavior is crucial for drug design, as different tautomers can exhibit distinct pharmacological profiles and physicochemical properties.[1][2] This document outlines the theoretical basis of tautomerism in this specific pyrazole derivative, presents detailed experimental protocols for its investigation, and offers illustrative data based on studies of analogous compounds.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key structural feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms.[3][4] This prototropic tautomerism can significantly influence the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.[1] The position of the tautomeric equilibrium is sensitive to a variety of factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solid or solution).[3][5]
For this compound, two primary tautomeric forms are possible: This compound (Tautomer A) and 5-Ethyl-1H-pyrazole-4-carbaldehyde (Tautomer B) . The relative stability of these tautomers is influenced by the electronic effects of the ethyl and carbaldehyde substituents. Generally, electron-donating groups tend to favor being at the C3 position, while electron-withdrawing groups show a preference for the C5 position.[3]
Tautomeric Forms of this compound
The tautomeric equilibrium for this compound is depicted below. The ethyl group at position 3 is an electron-donating group, while the carbaldehyde group at position 4 is an electron-withdrawing group. The interplay of these substituents will determine the predominant tautomeric form in a given environment.
Tautomeric equilibrium of this compound.
Experimental Protocols for Tautomerism Investigation
The study of tautomerism in pyrazoles relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][6] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the individual tautomers can be identified and their relative concentrations determined.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube. To minimize catalytic effects on proton exchange, silica-coated NMR tubes can be employed.[5]
-
Data Acquisition:
-
Record ¹H NMR spectra at various temperatures (e.g., 298 K, 273 K, 253 K). Lowering the temperature can slow down the rate of proton exchange, allowing for the observation of separate signals for each tautomer.[5]
-
Record ¹³C NMR spectra, including DEPT-135, to aid in the assignment of carbon signals.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals for each tautomer.
-
-
Data Analysis:
-
Identify distinct sets of signals corresponding to Tautomer A and Tautomer B. Key differences are expected in the chemical shifts of the pyrazole ring protons and carbons (C3 and C5).
-
Calculate the tautomeric equilibrium constant (KT = [Tautomer B] / [Tautomer A]) by integrating the well-resolved signals of the corresponding protons in the ¹H NMR spectrum.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima. The analysis is often performed in various solvents to assess the effect of polarity on the equilibrium.[7]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare stock solutions of this compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm using a double-beam spectrophotometer.
-
Data Analysis: Deconvolute the overlapping absorption bands to identify the contributions of each tautomer. The molar ratios of the tautomeric forms can be estimated based on the intensity of their respective absorption bands.[7]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and complementing experimental findings.[3][8]
Protocol for DFT Calculations:
-
Structure Optimization: Model the 3D structures of both Tautomer A and Tautomer B. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]
-
Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, for the optimized structures to determine the relative Gibbs free energies (ΔG) of the tautomers.
-
Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in different solvents.
-
NMR Prediction: Calculate the theoretical NMR chemical shifts (e.g., using the GIAO method) to aid in the assignment of experimental spectra.[9]
Quantitative Data Summary
The following tables present illustrative quantitative data for the tautomeric equilibrium of this compound, based on typical values observed for similar pyrazole derivatives.
Table 1: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers in DMSO-d₆
| Carbon | Tautomer A (3-Ethyl) | Tautomer B (5-Ethyl) |
| C3 | ~150 | ~142 |
| C4 | ~115 | ~115 |
| C5 | ~135 | ~148 |
| CHO | ~185 | ~185 |
| CH₂CH₃ | ~18 | ~12 |
| CH₂CH₃ | ~13 | ~13 |
Table 2: Illustrative Tautomeric Equilibrium Constant (KT) in Various Solvents at 298 K
| Solvent | Dielectric Constant (ε) | KT ([Tautomer B]/[Tautomer A]) | Predominant Tautomer |
| Cyclohexane | 2.0 | ~0.4 | A |
| Chloroform | 4.8 | ~0.6 | A |
| Acetonitrile | 37.5 | ~1.2 | B |
| DMSO | 46.7 | ~1.5 | B |
| Water | 80.1 | ~2.0 | B |
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive investigation of pyrazole tautomerism.
Workflow for investigating pyrazole tautomerism.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, influencing its properties and potential applications. A thorough investigation using a combination of NMR and UV-Vis spectroscopy, complemented by computational modeling, is essential for a complete understanding. The experimental protocols and illustrative data presented in this guide provide a robust framework for researchers to explore the tautomeric landscape of this and related pyrazole derivatives, ultimately aiding in the rational design of new molecules for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. purkh.com [purkh.com]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 3-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage of 3-Ethyl-1H-pyrazole-4-carbaldehyde based on general chemical principles and data available for structurally related compounds. Due to the limited publicly available stability data specific to this compound, some information presented is inferred and should be verified through empirical testing.
Executive Summary
This compound is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Understanding its stability and optimal storage conditions is critical for maintaining its purity, integrity, and reactivity in research and development settings. This guide summarizes the known and inferred stability profile of this compound, provides recommended storage conditions, and outlines a general protocol for its stability assessment.
Physicochemical Properties and Inferred Stability
While specific data for this compound is scarce, information from related pyrazole derivatives allows for an estimation of its stability profile. Pyrazole rings are generally stable, but the presence of the aldehyde functional group introduces potential degradation pathways.[1]
Key Considerations for Stability:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air or oxidizing agents. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation, resulting in colored byproducts.[2]
-
Light Sensitivity: Exposure to light, especially UV radiation, can potentially lead to degradation or polymerization of aldehyde-containing compounds.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Storage at low temperatures is generally recommended for preserving the integrity of reactive organic molecules.[2]
-
Hygroscopicity: While many pyrazole derivatives are reported to be non-hygroscopic, the hygroscopic nature of this compound should be experimentally determined.
The following table summarizes the likely stability and recommended storage conditions for this compound based on data for analogous compounds.
| Parameter | Inferred Stability/Recommendation | Supporting Evidence/Rationale |
| Chemical Stability | Stable under normal, inert conditions. | Pyrazole rings are generally robust.[1] The primary reactive site is the aldehyde group. |
| Storage Temperature | Long-term: 2-8°C or lower.[2][3]Short-term: Room temperature in a desiccator may be acceptable. | Low temperatures slow down potential degradation reactions.[2] Supplier data for similar pyrazole aldehydes recommends refrigerated storage.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2] | To prevent oxidation of the aldehyde group, which is a common degradation pathway for pyrazoline derivatives.[2] |
| Light | Protect from light. Store in amber vials or in the dark.[2] | Aldehydes can be light-sensitive. Protection from light is a general best practice for storing organic compounds to prevent photochemical degradation.[2] |
| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Although many pyrazoles are non-hygroscopic, moisture can facilitate certain degradation pathways. |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong acids. | Oxidizing agents can convert the aldehyde to a carboxylic acid. Strong bases and acids can catalyze aldol reactions or other degradation pathways. |
| Appearance Change | Browning or discoloration may indicate degradation.[2] | Oxidation of pyrazoline derivatives is known to produce brownish products.[2] |
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound, based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[4][5][6]
3.1 Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) to determine its intrinsic stability, identify potential degradation products, and establish recommended storage conditions and re-test period.
3.2 Materials
-
This compound (minimum of three batches)
-
Calibrated stability chambers
-
Photostability chamber
-
Appropriate sample containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS, FT-IR, DSC)
-
Reference standards for the compound and any known impurities
3.3 Stress Testing (Forced Degradation)
Forced degradation studies are performed to identify likely degradation products and to establish the stability-indicating nature of the analytical methods.
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3.4 Long-Term and Accelerated Stability Studies
-
Sample Preparation: Package samples in containers that simulate the proposed storage containers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Refrigerated: 5°C ± 3°C for the duration of the study if the compound is found to be unstable at higher temperatures.
-
-
Testing Frequency: Samples should be pulled and tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analytical Tests: At each time point, samples should be analyzed for:
-
Appearance (color, physical state)
-
Assay and Purity (using a validated stability-indicating HPLC method)
-
Degradation products/impurities
-
Water content (e.g., by Karl Fischer titration)
-
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of a chemical compound.
Caption: Workflow for Chemical Stability Assessment.
Potential Degradation Pathways
This diagram illustrates the potential degradation pathways for this compound based on general chemical principles.
Caption: Potential Degradation Pathways.
Conclusion
References
Navigating the Synthesis and Procurement of 3-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and drug discovery. While direct commercial sources for this specific molecule are not readily identifiable, this document outlines the availability of structurally similar compounds and provides a detailed protocol for its synthesis, primarily focusing on the widely applicable Vilsmeier-Haack reaction.
Commercial Availability of Related Pyrazole-4-Carbaldehydes
Although this compound does not appear to be a stock item from major chemical suppliers, a variety of other substituted pyrazole-4-carbaldehydes are commercially available. These compounds can serve as valuable starting materials for comparative studies or for the development of synthetic routes to novel derivatives. The following table summarizes the availability of some representative examples.
| Compound Name | CAS Number | Supplier(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | Santa Cruz Biotechnology, Ambeed | C₄H₄N₂O | 96.09 |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | 112758-40-4 | Santa Cruz Biotechnology, ChemicalBook | C₅H₆N₂O | 110.11 |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 | Smolecule | C₆H₈N₂O | 124.14 |
| 1-Ethyl-1H-pyrazole-4-carboxaldehyde | 304903-10-4 | PubChem | C₆H₈N₂O | 124.14 |
| 3-Phenyl-1H-pyrazole-4-carboxaldehyde | 26033-20-5 | Sigma-Aldrich | C₁₀H₈N₂O | 172.18 |
| 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 936940-82-8 | Ossila | C₁₀H₇FN₂O | 190.18 |
Synthetic Approaches: The Vilsmeier-Haack Reaction
The most common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group onto an electron-rich heterocyclic ring, such as pyrazole. The key reagent, the Vilsmeier reagent, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).
General Experimental Protocol: Vilsmeier-Haack Formylation of 3-Ethyl-1H-pyrazole
The following is a generalized experimental protocol for the synthesis of this compound based on established procedures for similar pyrazoles.[4][5]
Materials:
-
3-Ethyl-1H-pyrazole (starting material)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Crushed ice
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the Vilsmeier reagent (a chloroiminium salt) will be observed.
-
Formylation Reaction: Dissolve the starting material, 3-Ethyl-1H-pyrazole, in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-80°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Caption: Vilsmeier-Haack reaction for pyrazole formylation.
Potential Applications and Logical Workflow
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[6] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile chemical handle for further synthetic modifications, enabling the creation of diverse compound libraries for drug discovery screening.
The aldehyde functionality can be readily transformed into various other functional groups, including but not limited to:
-
Oximes and Hydrazones: By reaction with hydroxylamine or hydrazines, respectively.
-
Alkenes: Through Wittig-type reactions.
-
Alcohols: Via reduction with agents like sodium borohydride.
-
Carboxylic Acids: Through oxidation.
-
Imines: By condensation with primary amines, leading to Schiff bases which can be further reduced to secondary amines.
These transformations allow for the exploration of the chemical space around the pyrazole scaffold, which is crucial for structure-activity relationship (SAR) studies in drug development.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Condensation Reactions of 3-Ethyl-1H-pyrazole-4-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the condensation reaction of 3-Ethyl-1H-pyrazole-4-carbaldehyde with various primary amines to form Schiff bases. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The formation of Schiff bases from pyrazole aldehydes is a common and efficient method to generate diverse molecular scaffolds for further investigation.[4][5]
Introduction
The condensation of this compound with primary amines results in the formation of a C=N double bond, characteristic of a Schiff base or imine. This reaction is a versatile method for introducing a variety of functional groups into the pyrazole scaffold, allowing for the fine-tuning of its physicochemical and biological properties. The resulting pyrazole-based Schiff bases are valuable intermediates in the synthesis of more complex heterocyclic systems and have shown promise as bioactive molecules themselves.[1][6]
Reaction Scheme
The general reaction involves the nucleophilic addition of a primary amine to the carbonyl group of the pyrazole-4-carbaldehyde, followed by the elimination of a water molecule to form the imine.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and primary amines. The specific conditions may require optimization depending on the nature of the primary amine used.
Protocol 1: Conventional Heating Method
This protocol describes a standard method for the synthesis of pyrazole-based Schiff bases using conventional heating under reflux.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1.0 - 1.2 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for a period of 2-8 hours.[5] The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq.) and the primary amine (1.0 - 1.2 eq.) in ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by filtration if a precipitate has formed, or by evaporation of the solvent followed by recrystallization.
Data Presentation: Representative Reaction Data
The following table summarizes representative quantitative data for the condensation of various pyrazole-4-carbaldehydes with primary amines, based on similar reactions found in the literature. This data can be used as a reference for expected outcomes with this compound.
| Entry | Primary Amine | Solvent | Method | Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1 | Aniline | Ethanol | Reflux | 7 | 86 | 146 | [5] |
| 2 | 4-Methoxyaniline | Ethanol | Reflux | 8 | 82 | 148 | [5] |
| 3 | 4-Fluoroaniline | Ethanol | Reflux | 7 | 87 | 144 | [5] |
| 4 | 4-Chloroaniline | Ethanol | Reflux | 8 | 88 | 148 | [5] |
| 5 | 4-Bromoaniline | Ethanol | Reflux | 8 | 85 | 152 | [5] |
| 6 | 2-Aminophenol | Methanol | Reflux | 8 | - | - | [4] |
Spectroscopic Data
The formation of the Schiff base can be confirmed by various spectroscopic methods.
-
FT-IR: The appearance of a strong absorption band in the region of 1605-1633 cm⁻¹ corresponding to the C=N (imine) stretching vibration and the disappearance of the C=O stretching band of the aldehyde.[5][7]
-
¹H NMR: The presence of a singlet signal in the range of δ 8.5-8.7 ppm, which is characteristic of the azomethine proton (-CH=N).[5]
-
¹³C NMR: A signal in the region of δ 150-184 ppm for the imine carbon.[5]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the expected Schiff base product.[5]
Applications in Drug Discovery
Pyrazole-based Schiff bases are versatile scaffolds in drug discovery and have been investigated for a range of therapeutic applications.
-
Anticancer Agents: Many pyrazole derivatives and their Schiff bases have demonstrated significant anticancer activity against various cancer cell lines.[8][9][10]
-
Antimicrobial Agents: These compounds have shown promising activity against a broad spectrum of bacteria and fungi.[6][11]
-
Anti-inflammatory Activity: Certain pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX-2 inhibitors.[12]
The diverse substitution patterns achievable through the condensation reaction with various primary amines allow for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of Schiff bases.
Signaling Pathway Analogy for Drug Discovery
Caption: Drug discovery pathway from synthesis to lead compound.
References
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Synthesis of Schiff Bases from 3-Ethyl-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 3-Ethyl-1H-pyrazole-4-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, these guidelines outline the synthesis, potential applications, and methodologies for creating novel pyrazole-based compounds with significant therapeutic potential.
Introduction
Schiff bases derived from pyrazole scaffolds are a class of organic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These compounds are characterized by the azomethine group (-C=N-) and are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs. The combination of the pyrazole moiety and the Schiff base linkage often results in compounds with enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document focuses on the synthesis of Schiff bases starting from this compound, providing a foundational protocol for the development of new therapeutic agents.
Applications in Drug Discovery and Development
Schiff bases incorporating a pyrazole ring have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery.
-
Antimicrobial Activity: Many pyrazole-based Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[2][3][4][5] The mechanism of action is often attributed to the azomethine nitrogen, which can form hydrogen bonds with the active sites of enzymes in microorganisms, leading to the disruption of normal cellular processes.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole Schiff bases against various cancer cell lines.[6][7][8][9][10] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including DNA interaction and enzyme inhibition.
-
Anti-inflammatory Activity: The anti-inflammatory potential of these compounds has also been investigated, with some derivatives showing significant inhibition of inflammatory mediators.[1]
General Synthesis Workflow
The synthesis of Schiff bases from this compound is typically achieved through a one-pot condensation reaction with a primary amine. The general workflow is depicted below.
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocols
The following protocols are generalized based on the synthesis of similar pyrazole-based Schiff bases. Researchers should optimize the reaction conditions for specific primary amines.
Protocol 1: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a condenser to the flask and reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation
Table 1: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Reference |
| Pyrazole Schiff Base A | 12.5 (S. aureus) | 25 (E. coli) | 50 (C. albicans) | [2][3][4] |
| Pyrazole Schiff Base B | 6.25 (B. subtilis) | 12.5 (P. aeruginosa) | 25 (A. niger) | [2][3][4] |
| Pyrazole Schiff Base C | 25 (S. aureus) | 50 (E. coli) | 100 (C. albicans) | [2][3][4] |
Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Reference |
| Pyrazole Schiff Base D | 24.22 | 35.78 | [7] |
| Pyrazole Schiff Base E | 47.99 | 49.40 | [6][7] |
| Pyrazole Schiff Base F | 5.95 | 48.61 | [6][8] |
Signaling Pathway Visualization
The potential mechanism of action for some anticancer pyrazole-based Schiff bases involves the induction of apoptosis. A simplified representation of a potential apoptosis induction pathway is shown below.
Caption: Simplified apoptosis induction pathway.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocol and the diverse biological activities associated with these compounds make them a compelling area of research for medicinal chemists and drug development professionals. The provided protocols and data serve as a valuable resource for initiating and advancing research in this field.
References
- 1. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-Ethyl-1H-pyrazole-4-carbaldehyde as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The fused pyrazole systems, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
This compound is a key starting material for the construction of various fused heterocyclic systems. Its pyrazole core, substituted with a reactive aldehyde group, makes it an ideal substrate for multicomponent reactions, which offer a powerful and efficient strategy for the rapid generation of molecular diversity. This document outlines protocols for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, as well as prospective applications in Ugi and Passerini reactions.
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines can be efficiently achieved through a one-pot, three-component reaction involving this compound, an active methylene compound (e.g., malononitrile), and an amine or a compound containing an amino group.
General Reaction Scheme:
A mixture of this compound, an active methylene nitrile, and an amine in the presence of a catalyst is heated to afford the desired pyrazolo[3,4-b]pyridine derivatives.
Caption: Multicomponent synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol (Adapted from similar pyrazole-4-carbaldehydes):
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the active methylene nitrile (e.g., malononitrile, 1 mmol) and the amine component (e.g., 5-amino-3-methyl-1-phenylpyrazole, 1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolo[3,4-b]pyridine derivative.
Quantitative Data Summary (Hypothetical Data Based on Analogs):
| Entry | Amine Component | Active Methylene Nitrile | Yield (%) |
| 1 | 5-Amino-3-methyl-1-phenylpyrazole | Malononitrile | 85 |
| 2 | 3-Amino-5-methylpyrazole | Malononitrile | 82 |
| 3 | 5-Aminopyrazole | Ethyl cyanoacetate | 78 |
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines can be synthesized via a three-component reaction of this compound, a β-ketoester, and hydrazine hydrate.[1]
General Reaction Scheme:
The reaction proceeds through a condensation of this compound with a β-ketoester and subsequent cyclization with hydrazine hydrate.[1]
Caption: Multicomponent synthesis of Pyrazolo[3,4-d]pyrimidines.
Experimental Protocol (Adapted from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes):[1]
-
In a round-bottom flask, dissolve this compound (1 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1 mmol) and sodium acetate (2 mmol) to the mixture.[1]
-
Reflux the reaction mixture for 1-2 hours, with TLC monitoring.[1]
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Quantitative Data Summary (Hypothetical Data Based on Analogs):[1]
| Entry | β-Ketoester | Yield (%) |
| 1 | Ethyl acetoacetate | 90 |
| 2 | Methyl acetoacetate | 88 |
| 3 | Ethyl benzoylacetate | 85 |
Prospective Application in Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides. This compound can serve as the aldehyde component in this reaction.
Proposed Reaction Scheme:
A one-pot reaction of this compound, an amine, a carboxylic acid, and an isocyanide would yield a complex pyrazole-containing peptoid structure.
Caption: Proposed Ugi four-component reaction.
Prospective Experimental Protocol:
-
To a solution of this compound (1 mmol) in methanol (10 mL), add the amine (1 mmol) and the carboxylic acid (1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Expected Product Profile (Hypothetical):
| Amine | Carboxylic Acid | Isocyanide | Expected Product Structure |
| Aniline | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(phenylamino)-2-(3-ethyl-1H-pyrazol-4-yl)acetamide |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(benzylamino)-2-(3-ethyl-1H-pyrazol-4-yl)benzamide |
Prospective Application in Passerini Three-Component Reaction (P-3CR)
The Passerini reaction offers a route to α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.
Proposed Reaction Scheme:
The three-component condensation of this compound, a carboxylic acid, and an isocyanide would lead to the formation of a pyrazole-substituted α-acyloxy carboxamide.
Caption: Proposed Passerini three-component reaction.
Prospective Experimental Protocol:
-
In a sealed tube, combine this compound (1 mmol), the carboxylic acid (1 mmol), and the isocyanide (1 mmol) in an aprotic solvent such as dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure α-acyloxy carboxamide.
Expected Product Profile (Hypothetical):
| Carboxylic Acid | Isocyanide | Expected Product Structure |
| Acetic Acid | tert-Butyl isocyanide | 1-(tert-Butylamino)-1-(3-ethyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl acetate |
| Benzoic Acid | Cyclohexyl isocyanide | 1-(Cyclohexylamino)-1-(3-ethyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl benzoate |
Disclaimer: The experimental protocols and quantitative data for the multicomponent reactions of this compound are based on established procedures for structurally similar pyrazole-4-carbaldehydes and may require optimization for this specific substrate. The Ugi and Passerini reaction protocols are prospective and would need experimental validation.
References
Application Notes and Protocols: Knoevenagel Condensation of 3-Ethyl-1H-pyrazole-4-carbaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction involving 3-Ethyl-1H-pyrazole-4-carbaldehyde and various active methylene compounds. This reaction is a valuable tool for the synthesis of diverse pyrazole-based derivatives with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. Pyrazole scaffolds are prevalent in numerous biologically active compounds, and their functionalization via the Knoevenagel condensation offers a straightforward route to novel molecules with potential therapeutic applications, including anticancer and anti-inflammatory activities. This document outlines detailed protocols for the synthesis of such derivatives, summarizes key reaction data, and explores the potential biological significance of the synthesized compounds.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of substituted pyrazole-4-carbaldehydes with various active methylene compounds. While specific data for this compound is extrapolated from closely related structures, these examples provide a strong predictive framework for reaction outcomes.
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 0.5 - 1 | 85 - 95[1] |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 - 6 | 80 - 90 |
| 3 | Barbituric Acid | Piperidine | Ethanol | 3 - 5 | 82 - 88 |
| 4 | 2-Cyanoacetamide | Piperidine | Ethanol | 2 - 4 | 88 - 94[2] |
| 5 | Thiobarbituric Acid | Piperidine | Ethanol | 3 - 5 | 80 - 85 |
Experimental Protocols
General Procedure for the Synthesis of this compound
The starting material, this compound, can be synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazone of an ethyl ketone. A general procedure for a similar compound, 1-methyl-3-ethyl-1H-pyrazole-4-carboxaldehyde, is as follows and can be adapted.[3]
Materials:
-
1-Methyl-3-ethylpyrazole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Protocol:
-
Dissolve 1-methyl-3-ethylpyrazole (0.1 mol) in DMF (0.5 mol).
-
Cool the solution in an ice bath.
-
Add POCl₃ (0.2 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 3-4 hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Knoevenagel Condensation
The following is a general protocol for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) (1 mmol)
-
Catalyst (e.g., piperidine, ammonium carbonate) (catalytic amount, e.g., 20 mol% for ammonium carbonate[1])
-
Solvent (e.g., ethanol, water:ethanol mixture) (10 mL)
Protocol:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure Knoevenagel condensation product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Applications in Drug Discovery and Development
The Knoevenagel adducts derived from this compound are of significant interest to the pharmaceutical industry due to the established biological activities of pyrazole-containing compounds. These derivatives have shown promise as anticancer and anti-inflammatory agents.
Anticancer Activity: Many pyrazole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5] Some pyrazole-based compounds have been shown to inhibit protein kinases such as PI3 kinase and VEGFR-2, which are crucial for tumor growth and vascularization.[4] The synthesized Knoevenagel products can be screened for their cytotoxic effects on various cancer cell lines to identify lead compounds for further development.
Anti-inflammatory Activity: Pyrazole derivatives are also known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[6] Additionally, Knoevenagel adducts of pyrazole aldehydes with barbituric acid have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE2.[7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of Knoevenagel condensation products of this compound.
Caption: General workflow for synthesis and biological evaluation.
Postulated Signaling Pathway Inhibition
The anticancer activity of pyrazole derivatives has been linked to the inhibition of various signaling pathways critical for tumor progression. The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway, a common target for pyrazole-based anticancer agents.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chalcone Derivatives Using 3-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds and their derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] The pyrazole moiety is another important pharmacophore known to be present in numerous biologically active compounds.[1] The synthesis of hybrid molecules incorporating both chalcone and pyrazole scaffolds is a promising strategy in drug discovery to develop novel therapeutic agents with enhanced or synergistic activities.
This document provides a detailed protocol for the synthesis of chalcone derivatives starting from 3-Ethyl-1H-pyrazole-4-carbaldehyde and various substituted acetophenones via the Claisen-Schmidt condensation reaction.[4][5][6][7]
Reaction Scheme
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted acetophenone.
Caption: General reaction scheme for the synthesis of pyrazole-chalcone derivatives.
Experimental Protocol
This protocol outlines the general procedure for the synthesis of a pyrazole-chalcone derivative from this compound and a representative substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone, etc.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (96%)
-
Distilled water
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Equipment:
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Column chromatography setup
-
Melting point apparatus
-
Spectroscopic instruments (FT-IR, NMR, Mass Spectrometer)
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.1 mmol) in ethanol (10 mL).
-
Addition of Base: To this solution, add a solution of NaOH (0.2 g, 5.0 mmol) in water (2 mL) dropwise while stirring at room temperature.[5]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 55°C) for 30 minutes.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane).
-
Work-up: Upon completion of the reaction, the mixture is poured into ice-cold water (50 mL) and acidified with dilute HCl to precipitate the product.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/n-hexane gradient as the eluent.[5]
-
Characterization: The structure of the purified chalcone derivative is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical experimental data for the synthesis of pyrazole-chalcone derivatives. Note that the specific values will vary depending on the substituted acetophenone used.
| Product | Substituted Acetophenone | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxyacetophenone | 3 | 85-95 | 120-122 |
| 2 | 4-Chloroacetophenone | 4 | 80-90 | 135-137 |
| 3 | 4-Nitroacetophenone | 4 | 75-85 | 158-160 |
| 4 | Acetophenone | 3.5 | 82-92 | 110-112 |
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of pyrazole-chalcone derivatives.
Potential Biological Activities and Signaling Pathways
Pyrazole-chalcone derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[1][2] Some chalcones have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival. For instance, some chalcone derivatives have been found to target pathways such as the YAP/TEAD Hippo signaling pathway, which is involved in cell growth and organ size control.[8]
Caption: Potential inhibitory action on the YAP/TEAD signaling pathway by pyrazole-chalcone derivatives.
Characterization Data
The synthesized compounds are typically characterized by the following spectroscopic data:
-
FT-IR (cm⁻¹): Peaks around 1650-1680 (C=O stretching of the α,β-unsaturated ketone), 1580-1600 (C=C stretching), and 3100-3200 (N-H stretching of the pyrazole ring).
-
¹H NMR (δ, ppm): Two doublets in the range of 6.8-7.9 ppm for the vinylic protons (-CH=CH-) with a coupling constant of approximately 15-16 Hz, confirming the trans configuration. Aromatic protons will appear in the range of 7.0-8.5 ppm. The pyrazole proton (N-H) signal may appear as a broad singlet at higher chemical shifts.
-
¹³C NMR (δ, ppm): The carbonyl carbon of the chalcone moiety typically resonates around 185-195 ppm. Signals for the vinylic carbons appear between 120-145 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the synthesized chalcone derivative.
Conclusion
The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of pyrazole-chalcone derivatives from this compound. The resulting compounds are of significant interest for further investigation in drug discovery programs due to their potential biological activities. The straightforward protocol and the availability of diverse substituted acetophenones allow for the creation of a library of novel chalcone derivatives for biological screening.
References
- 1. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Oxidation of 3-Ethyl-1H-pyrazole-4-carbaldehyde to 3-Ethyl-1H-pyrazole-4-carboxylic acid
Introduction
3-Ethyl-1H-pyrazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to create diverse compound libraries for screening. The synthesis of this target molecule is typically achieved through the oxidation of the corresponding aldehyde, 3-Ethyl-1H-pyrazole-4-carbaldehyde. This document provides a detailed protocol for this oxidation reaction, tailored for researchers in synthetic and medicinal chemistry.
The presented protocol utilizes potassium permanganate (KMnO4) as the oxidizing agent. This method is a classic and effective way to convert aldehydes to carboxylic acids and is generally high-yielding. The reaction proceeds via a manganate ester intermediate, which is subsequently hydrolyzed to yield the carboxylic acid.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water (deionized)
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)
Reaction Setup:
The reaction should be performed in a well-ventilated fume hood. All glassware should be clean and dry.
Detailed Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1 v/v). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (1.2 eq) in water.
-
Oxidation Reaction: Cool the solution of the aldehyde to 0 °C using an ice bath. Slowly add the potassium permanganate solution dropwise to the stirred aldehyde solution over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C. A brown precipitate of manganese dioxide (MnO2) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is complete when the starting aldehyde spot has disappeared.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate of MnO2 disappears and the solution becomes colorless.
-
Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternatively, if the product is not a solid or for higher purity, perform an extraction. Make the aqueous solution basic (pH ~9-10) with 1 M NaOH and wash with ethyl acetate to remove any non-acidic impurities. Then, re-acidify the aqueous layer to pH 2-3 with concentrated HCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-Ethyl-1H-pyrazole-4-carboxylic acid.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (7.24 mmol, 1.0 eq) |
| Potassium permanganate | 1.37 g (8.69 mmol, 1.2 eq) |
| Solvents | |
| Acetone | 30 mL |
| Water | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3-5 hours |
| Product | |
| 3-Ethyl-1H-pyrazole-4-carboxylic acid | |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
| Expected Melting Point | 180-185 °C |
| Characterization Data (Expected) | |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.5 (s, 1H, COOH), 8.1 (s, 1H, pyrazole-H), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 165.0 (COOH), 148.0 (C-ethyl), 138.0 (pyrazole-CH), 115.0 (C-COOH), 20.0 (CH₂), 14.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1680 (C=O), 1550 (C=N) |
| Mass Spec (ESI+) m/z | 155.07 [M+H]⁺ |
Mandatory Visualization
Caption: Experimental workflow for the oxidation of this compound.
Application Notes and Protocols: Reduction of 3-Ethyl-1H-pyrazole-4-carbaldehyde to (3-ethyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the chemical reduction of 3-Ethyl-1H-pyrazole-4-carbaldehyde to its corresponding primary alcohol, (3-ethyl-1H-pyrazol-4-yl)methanol. This transformation is a crucial step in the synthesis of various pyrazole-containing compounds with potential applications in medicinal chemistry and drug development. The protocol focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the final product.
Introduction
Pyrazole scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. The reduction of a formyl group at the C4 position of the pyrazole ring to a hydroxymethyl group provides a valuable synthetic handle for further molecular elaboration, such as etherification, esterification, or introduction into larger molecular frameworks. Sodium borohydride is an ideal reagent for this transformation due to its chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions, which are compatible with the pyrazole nucleus.[1][2][3]
Chemical Reaction
The reduction of this compound proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol) yields the desired primary alcohol.
Reaction Scheme:
Data Presentation
The following table summarizes the typical quantitative data for the reduction of this compound using sodium borohydride in methanol. The data is compiled based on established procedures for the reduction of similar heteroaromatic aldehydes.[4][5]
| Parameter | Value | Reference / Note |
| Substrate | This compound | - |
| Product | (3-ethyl-1H-pyrazol-4-yl)methanol | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][3] |
| Solvent | Methanol (MeOH) | [4] |
| Stoichiometry (NaBH₄) | 1.5 equivalents | To ensure complete conversion. |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | Initial cooling to control exotherm. |
| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | > 90% | Based on analogous reductions. |
| Work-up | Aqueous Quench (e.g., water, sat. NH₄Cl) | To decompose excess NaBH₄ and borate esters. |
| Purification | Column Chromatography (Silica Gel) | Eluent: Ethyl Acetate/Hexane gradient. |
Experimental Protocol
This protocol details the step-by-step methodology for the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (ACS grade)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or saturated aqueous NH₄Cl solution to quench the excess sodium borohydride. Continue stirring for 15-20 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure (3-ethyl-1H-pyrazol-4-yl)methanol.
-
Characterization: Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the reduction of this compound.
Caption: Experimental workflow for the synthesis of (3-ethyl-1H-pyrazol-4-yl)methanol.
Logical Relationship of Reaction Steps
This diagram outlines the logical progression and rationale behind the key stages of the experimental protocol.
Caption: Logical flow of the reduction from starting materials to the final product.
References
Application Notes and Protocols: 3-Ethyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Ethyl-1H-pyrazole-4-carbaldehyde as a key building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors.
Introduction
This compound is a valuable heterocyclic aldehyde that serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of both an aldehyde group and a reactive pyrazole ring system allows for diverse chemical transformations, making it an ideal candidate for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.
The aldehyde functionality at the 4-position is a synthetic handle for various reactions, including condensations, reductive aminations, and multicomponent reactions, enabling the introduction of diverse side chains and pharmacophores. The ethyl group at the 3-position can influence the steric and electronic properties of the final compound, potentially enhancing binding affinity and selectivity for specific biological targets.
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical research is as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrazole core can act as a scaffold to orient functional groups in a manner that facilitates binding to the ATP-binding site of kinases.
Derivatives of this compound have been investigated as potential inhibitors of several important kinase families, including:
-
Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which is involved in immunity and inflammation.
-
Aurora Kinases: These serine/threonine kinases are essential for cell division, and their overexpression is common in many cancers.
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibitors are a major focus of cancer drug development.
Key Synthetic Reactions and Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. In the case of this compound, the synthesis typically starts from butan-2-one semicarbazone.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: To cooled dimethylformamide (DMF) (50 mL) at 0°C, add phosphorus oxychloride (POCl₃) (30 mL) dropwise over 30 minutes, maintaining the temperature at 0°C for 1 hour.[2]
-
Formylation: To the Vilsmeier reagent, add butan-2-one semicarbazone (10 g, 78 mmol) in portions at 0-2°C.[2]
-
Reaction: Heat the reaction mixture to 70°C and maintain for 4 hours.[2]
-
Work-up: Pour the mixture into crushed ice (700 g) and neutralize with a 10% NaOH solution.[2]
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL).[2]
-
Purification: Combine the organic layers, wash with water (2 x 80 mL) and saturated aqueous NaCl (100 mL), dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product. Purify by column chromatography (60-120 mesh silica gel) using 3-5% methanol in chloroform as the eluent to afford this compound.[2]
Yield: 1.5 g (16%)[2]
Knoevenagel Condensation for C-C Bond Formation
The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds to form substituted alkenes. This reaction is a key step in the synthesis of more complex heterocyclic systems and for introducing diversity into the molecular structure.
General Experimental Protocol:
-
Reaction Setup: In a suitable solvent (e.g., a 1:1 mixture of water and ethanol), dissolve this compound (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a catalytic amount of a mild base (e.g., ammonium carbonate, 20 mol%).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.[3] Sonication can also be employed to potentially increase the reaction rate.[3]
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter, wash with cold solvent, and dry. If no precipitate forms, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data: Biological Activity of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 1.60 | [4] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 1.71 | [4] |
| 3-Amino-1H-pyrazole based | CDK16 | 33 | [5] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 167 | [6] |
| Pyrazolo[3,4-g]isoquinoline | CLK1 | 101 | [6] |
| Pyrazolo[3,4-g]isoquinoline | CDK9 | 218 | [6] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | [7] |
| Pyrazole-4-carboxamide | Aurora A | 16.3 | [8] |
| Pyrazole-4-carboxamide | Aurora B | 20.2 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Synthesis and Derivatization Workflow
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization into potential kinase inhibitors.
Caption: Synthetic workflow for this compound and its derivatives.
JAK-STAT Signaling Pathway
This diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a common target for pyrazole-based inhibitors.
Caption: Overview of the JAK-STAT signaling pathway and points of inhibition.[1][9][10][11][12]
Aurora Kinase Signaling in Cell Cycle
This diagram shows the role of Aurora kinases in the cell cycle, another important target for pyrazole-derived pharmaceuticals.
Caption: Role of Aurora kinases in mitosis and potential inhibition.[6][8][13][14][15]
CDK Regulation of the Cell Cycle
This diagram outlines the role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle, a key target for pyrazole-based anticancer agents.
Caption: CDK-mediated cell cycle regulation and points of therapeutic intervention.[16][17][18][19][20]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myskinrecipes.com [myskinrecipes.com]
- 8. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 13. apexbt.com [apexbt.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. rupress.org [rupress.org]
- 16. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 19. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CDK Family - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: 3-Ethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyrazole-4-carbaldehyde scaffold, in particular, serves as a versatile synthon for the development of more complex heterocyclic systems and Schiff bases, many of which have demonstrated promising antimicrobial efficacy.[3][4] This document provides detailed protocols for the synthesis of antimicrobial agents using 3-Ethyl-1H-pyrazole-4-carbaldehyde as a starting material. While specific literature on the 3-ethyl variant is not abundant, the methodologies presented are adapted from established procedures for analogous pyrazole-4-carbaldehydes and are expected to be highly applicable.[5][6] The protocols cover the synthesis of pyrazole-based Schiff bases and a standardized method for evaluating their in-vitro antimicrobial activity.
Section 1: Synthesis of Pyrazole-Based Antimicrobial Agents
A common and effective strategy for developing antimicrobial agents from pyrazole-4-carbaldehydes is through the synthesis of Schiff bases. This involves the condensation reaction between the aldehyde group of the pyrazole and the primary amino group of various amines.[4][7] The resulting azomethine group (C=N) is a key pharmacophore in many biologically active compounds.[4]
General Synthetic Pathway: Schiff Base Formation
The synthesis involves a one-step condensation reaction between this compound and a substituted primary amine (e.g., o-aminophenol) in an alcoholic solvent. This reaction is often catalyzed by a few drops of acid.[4][8]
Detailed Experimental Protocol: Synthesis of 2-(((3-ethyl-1H-pyrazol-4-yl)methylene)amino)phenol
This protocol is adapted from general procedures for synthesizing Schiff bases from substituted pyrazole-4-carbaldehydes.[4][9]
Materials and Reagents:
-
This compound
-
o-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and measuring cylinders
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol.
-
To this solution, add o-aminophenol (0.01 mol) and stir the mixture until the amine dissolves completely.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold distilled water with constant stirring.
-
A solid precipitate of the Schiff base will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water to remove any unreacted starting materials and impurities.
-
Dry the product in a desiccator or a vacuum oven at 40-50°C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Section 2: Antimicrobial Activity Screening
The evaluation of antimicrobial activity is crucial to determine the efficacy of the newly synthesized compounds. The agar well diffusion method is a widely used preliminary screening technique, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11][12]
Experimental Workflow: Antimicrobial Screening
Protocol 1: Agar Well Diffusion Assay
This method provides qualitative results and is used for initial screening.[10][11]
Materials and Reagents:
-
Synthesized pyrazole compounds
-
Standard antibiotic discs (e.g., Ciprofloxacin, Clotrimazole)[1]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[1]
-
Nutrient Agar/Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring 20-25 mL of the appropriate molten agar into sterile Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread 100 µL of the microbial suspension over the surface of the agar plates using a sterile spreader.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, punch uniform wells (6 mm in diameter) into the agar.
-
Prepare a stock solution of the synthesized compounds (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Add 100 µL of the test compound solution into the designated wells.
-
Use a well with 100 µL of pure DMSO as a negative control and a standard antibiotic disc as a positive control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This protocol uses the broth microdilution method.
Materials and Reagents:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)
-
Microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL)
-
Synthesized compounds and standard drugs
-
Multichannel pipette
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of decreasing concentrations.
-
Add 10 µL of the adjusted microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Seal the plate and incubate under appropriate conditions (37°C for 24h for bacteria; 28°C for 48h for fungi).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
Section 3: Data Presentation
The antimicrobial activity of pyrazole derivatives can be summarized by their MIC values. The following tables present representative data for pyrazole derivatives against common pathogens, based on values reported in the literature for structurally similar compounds.[1]
Table 1: Representative Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria (S. aureus) | Gram-Negative Bacteria (E. coli) | Standard (Chloramphenicol) |
| Pyrazole-Schiff Base 1 | 125 | 250 | 62.5 |
| Pyrazole-Schiff Base 2 | 62.5 | 125 | 62.5 |
| Pyrazole-Thiazole 1 | >250 | >250 | 62.5 |
| Pyrazole-Thiazole 2 | 125 | 62.5 | 62.5 |
Data is representative and based on published results for analogous compounds.[1]
Table 2: Representative Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Yeast (C. albicans) | Mold (A. niger) | Standard (Clotrimazole) |
| Pyrazole-Schiff Base 1 | 7.8 | 15.6 | 7.8 |
| Pyrazole-Schiff Base 2 | 15.6 | 31.25 | 7.8 |
| Pyrazole-Thiazole 1 | 3.9 | 7.8 | 7.8 |
| Pyrazole-Thiazole 2 | 7.8 | 3.9 | 7.8 |
Data is representative and based on published results for analogous compounds.[1]
These tables allow for a clear and direct comparison of the antimicrobial potency of different synthesized derivatives against various microorganisms and standard drugs.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. chemmethod.com [chemmethod.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. jpsionline.com [jpsionline.com]
- 7. ijacskros.com [ijacskros.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
Application of 3-Ethyl-1H-pyrazole-4-carbaldehyde in Agrochemical Research: A Detailed Overview
Introduction
3-Ethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercialized fungicides, insecticides, and herbicides.[1][2] The presence of both an ethyl group at the 3-position and a reactive carbaldehyde group at the 4-position of the pyrazole ring allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in agrochemical research, with a particular focus on the development of novel insecticides.
Application in Insecticide Research
While direct applications of this compound are not extensively documented in publicly available research, its structural isomer, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, serves as a key intermediate in the synthesis of potent insecticidal compounds.[3] These compounds primarily act as inhibitors of the mitochondrial electron transport chain at complex I.[3] By analogy, this compound is a valuable precursor for the synthesis of a variety of pyrazole-based insecticides. The carbaldehyde functionality can be readily converted into other functional groups, such as oximes, imines, and amides, to generate compounds with diverse insecticidal profiles.
Quantitative Data: Insecticidal Activity of 3-Ethylpyrazole Derivatives
The following table summarizes the insecticidal activity of a series of novel pyrazole-5-carboxamides containing imine, oxime ether, oxime ester, and dihydroisoxazoline moieties, which were synthesized from a key 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide intermediate.[3] This data highlights the potential of the 3-ethylpyrazole scaffold in developing effective insecticides against a broad spectrum of agricultural pests.
| Compound ID | Target Pest | Activity (%) at 200 mg/kg⁻¹ (Foliar Contact) |
| 5-1a | Bean aphid (Aphis craccivora) | 90 |
| 5-1b | Bean aphid (Aphis craccivora) | 100 |
| 5-1e | Bean aphid (Aphis craccivora) | 90 |
| 5-3c | Bean aphid (Aphis craccivora) | 90 |
| 5-3d | Bean aphid (Aphis craccivora) | 90 |
| Compound ID | Target Pest | Activity (%) at 11 mg/kg⁻¹ (Stomach Activity) |
| 5-1c | Cotton bollworm (Helicoverpa armigera) | 60 |
| Compound ID | Target Pest | Activity (%) at 1 mg/kg⁻¹ |
| 5-4 | Mosquito (Culex pipiens pallens) | 60 |
| Compound ID | Target Pest | Activity (%) at 50 mg/kg⁻¹ (Miticidal Activity) |
| 5-4 | Spider mite (Tetranychus cinnabarinus) | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, adapted for the synthesis of the title compound.[4][5]
Materials:
-
N'-(1-propylidene)hydrazine derivative
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (for recrystallization)
Procedure:
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (1.1 ml, 0.012 mol) to chilled dimethylformamide (10 ml).
-
To this reagent, add the N'-(1-propylidene)hydrazine derivative (0.004 mol) in small portions with stirring.
-
Stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the mixture with solid sodium bicarbonate until effervescence ceases.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from methanol to obtain this compound.
Protocol 2: Synthesis of Insecticidal Pyrazole-4-carboxamide Derivatives
This protocol outlines a general procedure for the conversion of this compound into pyrazole-4-carboxamide derivatives, which are known to exhibit insecticidal activity.
Step 1: Oxidation of this compound to 3-Ethyl-1H-pyrazole-4-carboxylic acid
-
Dissolve this compound in a suitable solvent (e.g., acetone).
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture to isolate the carboxylic acid.
Step 2: Formation of 3-Ethyl-1H-pyrazole-4-carbonyl chloride
-
Treat the 3-Ethyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent.
-
Reflux the mixture until the reaction is complete.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
Step 3: Amide Coupling to form Pyrazole-4-carboxamides
-
Dissolve the 3-Ethyl-1H-pyrazole-4-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-4-carboxamide derivative.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Agrochemical discovery workflow from the target compound.
Caption: Signaling pathway of pyrazole insecticide action.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 3-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized for their significant therapeutic potential, acting as bioisosteres of purines.[1][2] This structural similarity allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Notably, derivatives of this scaffold have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology research.[2]
This document provides a detailed protocol for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, commencing with 3-Ethyl-1H-pyrazole-4-carbaldehyde. The synthetic strategy involves a two-step process: the conversion of the starting aldehyde to a key intermediate, 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile, followed by the cyclization of this intermediate to form the final pyrazolo[3,4-d]pyrimidine ring system.
Synthetic Pathway Overview
The synthesis proceeds through two main stages. The first stage involves the formation of an aminopyrazole carbonitrile intermediate from the starting pyrazole carbaldehyde. The second stage is the construction of the pyrimidine ring fused to the pyrazole core.
Caption: Overall synthetic scheme.
Experimental Protocols
Step 1: Synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile
This step involves a multi-component reaction that proceeds via a Knoevenagel condensation followed by cyclization.
Materials:
-
This compound
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
-
Distilled water
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
To the resulting mixture, add hydrazine hydrate (1.2 equivalents) dropwise while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and then with distilled water.
-
Dry the product under vacuum to obtain 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile.
Expected Outcome:
The product is expected to be a solid. The yield and purity should be determined by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile | C6H8N4 | 136.15 | 75-85 |
Step 2: Synthesis of 4-Amino-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine
This final step involves the cyclization of the aminopyrazole intermediate to form the pyrazolo[3,4-d]pyrimidine core. A common method for this transformation is the use of formamide.
Materials:
-
5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
High-temperature heating mantle
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Place 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-15 equivalents).
-
Heat the mixture to reflux (approximately 180-200°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 4-amino-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine.
Expected Outcome:
The final product is expected to be a solid. Characterization should be performed using techniques such as NMR, IR, and mass spectrometry to confirm the structure.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 4-Amino-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine | C7H9N5 | 163.18 | 60-75 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target pyrazolo[3,4-d]pyrimidine derivatives.
Caption: General laboratory workflow.
Signaling Pathway Context
Pyrazolo[3,4-d]pyrimidine derivatives often exert their biological effects by inhibiting protein kinases. The diagram below depicts a simplified signaling pathway where such an inhibitor might act, for instance, by targeting a cyclin-dependent kinase (CDK) to halt cell cycle progression, a common mechanism for anticancer agents.
Caption: Kinase inhibition mechanism.
Concluding Remarks
The protocols outlined provide a robust framework for the synthesis of 4-amino-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine from this compound. This synthetic route is advantageous as it utilizes readily available starting materials and follows established chemical transformations. The resulting pyrazolo[3,4-d]pyrimidine scaffold serves as a valuable platform for further chemical modifications to develop novel therapeutic agents. Researchers are encouraged to adapt and optimize the described conditions to suit their specific needs and to thoroughly characterize all intermediates and final products to ensure their identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Ethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This document details the pivotal role of 3-Ethyl-1H-pyrazole-4-carbaldehyde as a versatile intermediate in the synthesis of novel anti-inflammatory compounds. We provide detailed synthetic protocols for the preparation of this key intermediate and its subsequent conversion into bioactive molecules such as chalcones, pyrazolyl-pyrimidines, and pyrazolyl-thiazoles. Furthermore, we present quantitative data on the anti-inflammatory efficacy of these derivatives and illustrate the key signaling pathways involved in their mechanism of action.
Introduction
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is present in several commercially available drugs, including the potent anti-inflammatory agent celecoxib. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a particularly useful building block due to the presence of a reactive aldehyde group at the 4-position, which can readily participate in various condensation reactions to afford a diverse library of derivatives. The ethyl group at the 3-position can contribute to favorable lipophilicity and binding interactions with biological targets.
Synthesis of the Key Intermediate: this compound
The synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7][8][9][10] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Hydrazone of an appropriate ketone (e.g., propanal hydrazone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Methanol (for recrystallization)
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to ice-cold DMF (10 volumes) with stirring.
-
To the prepared Vilsmeier reagent, add the corresponding hydrazone (1 equivalent) in small portions while maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 60-65 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from methanol to obtain this compound.
Application in the Synthesis of Anti-inflammatory Compounds
The aldehyde functionality of this compound serves as a handle for the synthesis of a variety of heterocyclic systems with potential anti-inflammatory activity.
Synthesis of Pyrazolyl Chalcones
Chalcones, or α,β-unsaturated ketones, are known precursors for various flavonoids and are recognized for their anti-inflammatory properties.[11] They can be synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
To this solution, add 10% NaOH solution dropwise while maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the desired pyrazolyl chalcone.
Synthesis of Pyrazolyl-fused Pyrimidines
Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory effects.[12][13] Fusing a pyrazole ring with a pyrimidine moiety can lead to compounds with enhanced biological activity.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Iron(III) chloride (FeCl₃·6H₂O) or another suitable catalyst
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent), ethyl acetoacetate (1 equivalent), urea (or thiourea) (1.5 equivalents), and a catalytic amount of FeCl₃·6H₂O in ethanol is refluxed for 8-10 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to afford the pyrazolo[3,4-d]pyrimidine derivative.
Synthesis of Pyrazolyl-substituted Thiazoles
Thiazole-containing compounds also represent a class of molecules with significant anti-inflammatory potential.[14][15][16] The combination of pyrazole and thiazole moieties in a single molecule can result in synergistic or additive pharmacological effects.
Materials:
-
A chalcone derived from this compound
-
Thiourea or Thioacetamide
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
A mixture of the pyrazolyl chalcone (1 equivalent) and thiourea (1 equivalent) in ethanol is heated to reflux.
-
A catalytic amount of concentrated HCl is added, and the reflux is continued for 6-8 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to give the pyrazolyl-substituted thiazole.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of pyrazole derivatives is typically evaluated using in vitro and in vivo assays. Common in vitro assays include the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6. In vivo evaluation is often performed using the carrageenan-induced paw edema model in rodents.
| Compound Class | Derivative Example (Substituent) | Assay | IC₅₀ (µM) / % Inhibition | Reference |
| Pyrazolyl Chalcones | 1-(4-hydroxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)propenone | COX-2 Inhibition | IC₅₀ = 0.04 | [13] |
| (E)-1-(4-methoxyphenyl)-3-(1-phenyl-1H-pyrazol-4-yl)propenone | Carrageenan-induced paw edema | 65% inhibition @ 10 mg/kg | [17] | |
| Pyrazolo[3,4-d]pyrimidines | 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | COX-1 Inhibition | IC₅₀ = 15.2 | [13] |
| 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | IC₅₀ = 0.05 | [13] | |
| Pyrazolyl Thiazoles | 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)thiazole | Carrageenan-induced paw edema | 72% inhibition @ 20 mg/kg | [15] |
| N-(4-(1,3-diphenyl-1H-pyrazol-4-yl)thiazol-2-yl)acetamide | COX-2 Inhibition | IC₅₀ = 0.12 | [15] |
Signaling Pathways and Experimental Workflows
Inflammatory Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is a key enzyme in the biosynthesis of prostaglandins, potent mediators of inflammation. Some derivatives may also modulate other inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: General inflammatory signaling pathway and the inhibitory action of pyrazole compounds on COX-2.
Synthetic and Evaluation Workflow
The development of novel anti-inflammatory agents from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the synthesis and evaluation of anti-inflammatory compounds from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potent anti-inflammatory activities. The synthetic protocols provided herein offer robust methods for the preparation of this key intermediate and its conversion into promising drug candidates. The presented data underscores the potential of pyrazole-based compounds in the development of novel therapeutics for inflammatory diseases. Further investigation into the structure-activity relationships of these derivatives will be crucial for the optimization of their efficacy and safety profiles.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. dovepress.com [dovepress.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Application Notes and Protocols: 3-Ethyl-1H-pyrazole-4-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Antitumor Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties. The pyrazole scaffold serves as a crucial pharmacophore in several clinically approved drugs. 3-Ethyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, offering a versatile platform for the development of novel anticancer agents. The aldehyde functional group at the C4 position provides a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic value.
While specific studies on derivatives of this compound are limited in publicly available literature, extensive research on structurally similar analogs, such as 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, provides a clear roadmap for its application in cancer drug discovery. These analogs have been successfully utilized as precursors for the synthesis of a range of heterocyclic compounds exhibiting significant cytotoxicity against various cancer cell lines.
This document provides detailed application notes and experimental protocols based on methodologies reported for close analogs of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based antitumor agents.
Synthesis of the Precursor
The synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable hydrazone derivative. A general workflow for the synthesis of a precursor analogous to this compound is depicted below.
Caption: General workflow for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (Analog)
This protocol is adapted from the synthesis of similar pyrazole-4-carbaldehydes.
Materials:
-
Substituted hydrazone (e.g., 4-bromoacetophenone ethylhydrazone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add the substituted hydrazone dropwise while maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde.
Application as a Precursor for Antitumor Agents
This compound can be utilized as a starting material for the synthesis of various heterocyclic compounds with potential anticancer activity. The aldehyde group can undergo condensation reactions with a wide range of nucleophiles to form diverse scaffolds.
Synthesis of Pyrazole-fused Pyrimidines
The aldehyde can be condensed with compounds containing active methylene groups, such as ethyl cyanoacetate, followed by cyclization to form pyrazolo[3,4-d]pyrimidine derivatives. These fused heterocyclic systems are known to exhibit potent antitumor activities.
Caption: Synthetic route to pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of 2-amino-4-(3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile (Analog)[1]
Materials:
-
3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (10 mmol)[1]
-
Ethyl cyanoacetate (10 mmol)[1]
-
Guanidine sulfate
-
Sodium hydroxide
-
Ethanol
Procedure:
-
To a stirred solution of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde and ethyl cyanoacetate in ethanol, add an aqueous solution of sodium hydroxide.[1]
-
Stir the mixture at room temperature for a specified period.
-
Add guanidine sulfate to the reaction mixture and reflux for several hours.[1]
-
After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the target pyrazolo[3,4-d]pyrimidine derivative.[1]
Biological Evaluation of Synthesized Derivatives
The antitumor activity of the synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549, PC3)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrazole derivatives
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and the positive control (doxorubicin) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various pyrazole derivatives synthesized from pyrazole-4-carbaldehyde analogs.
Table 1: Anticancer Activity of Tri-substituted Pyrazole Derivatives (Analogs) [1]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 2 | HepG2 | 9.13 |
| 7 | MCF-7 | 16.52 |
| 7 | A549 | 6.52 |
| 7 | PC3 | 9.13 |
| Doxorubicin | HepG2 | 34.24 |
| Doxorubicin | MCF-7 | 20.85 |
| Doxorubicin | A549 | 5.93 |
| Doxorubicin | PC3 | 38.02 |
Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (Analogs) [2]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 10e | MCF-7 | 11 |
| 10d | MCF-7 | 12 |
Potential Mechanisms of Action
While the precise mechanisms of action for derivatives of this compound would require specific investigation, pyrazole-containing compounds have been reported to exert their antitumor effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell division.
Caption: Logical relationship from precursor to potential antitumor mechanisms.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds with potential applications as antitumor agents. By leveraging established synthetic methodologies and biological evaluation protocols for its close analogs, researchers can efficiently explore the chemical space around this scaffold to identify new and effective cancer therapeutics. The data presented herein for analogous compounds demonstrates the significant potential of this class of molecules in oncology drug discovery. Further investigation into the synthesis and biological activity of derivatives specifically from this compound is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 3-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes incorporating Schiff bases derived from 3-Ethyl-1H-pyrazole-4-carbaldehyde. Pyrazole-based Schiff base complexes are a class of compounds with significant potential in medicinal chemistry and catalysis due to their versatile coordination behavior and diverse biological activities.[1][2][3]
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands synthesized from the condensation of primary amines with active carbonyl compounds.[4][5] When combined with heterocyclic scaffolds like pyrazole, they form ligands capable of coordinating with a wide range of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon explained by concepts like Overtone's concept and Tweedy's chelation theory.[1] These complexes have demonstrated a broad spectrum of pharmacological applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][6][7][8][9] Furthermore, they are explored as catalysts in various organic transformations.[10][11]
This guide focuses on Schiff bases originating from this compound, providing detailed protocols for their synthesis and complexation, methods for characterization, and standardized assays to evaluate their biological potential.
Synthesis Protocols
The synthesis is a two-step process: first, the preparation of the Schiff base ligand, followed by its reaction with a metal salt to form the complex.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes the general synthesis of a Schiff base from this compound and a primary amine (e.g., an aniline derivative or an amino acid).
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoantipyrine, o-aminophenol)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
-
Magnetic stirrer with heating
-
Beakers, flasks, and measuring cylinders
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the chosen primary amine (10 mmol) in 20 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser and reflux the reaction mixture for 4-8 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the mixture to stand, often overnight, to facilitate the precipitation of the Schiff base product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and then wash with diethyl ether.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
-
Determine the melting point and yield. Recrystallize from a suitable solvent like ethanol if further purification is needed.[12]
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines a general method for synthesizing metal complexes using the prepared Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·4H₂O)
-
Absolute Ethanol or Methanol
-
Standard reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 50 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of hot ethanol (approx. 20 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Attach a condenser and reflux the mixture for 3-6 hours.[9]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with hot ethanol and then diethyl ether to remove any unreacted ligand and metal salt.[9]
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Determine the decomposition temperature and percent yield.
Characterization of Ligands and Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.
Data Presentation: Expected Spectroscopic Data
The following table summarizes key spectral features that are crucial for confirming the formation of the Schiff base and its subsequent coordination to a metal ion.
| Technique | Compound Type | Key Feature / Wavenumber (cm⁻¹) / Shift (ppm) | Interpretation |
| FT-IR | Schiff Base Ligand | ~1620-1640 cm⁻¹ | Stretching vibration of the azomethine (C=N) group.[5][6] |
| Metal Complex | Shift in ν(C=N) to lower or higher frequency | Coordination of the azomethine nitrogen to the metal ion. | |
| Metal Complex | ~450-500 cm⁻¹ | New band corresponding to the metal-nitrogen (M-N) bond.[6] | |
| Metal Complex | ~500-550 cm⁻¹ | New band corresponding to the metal-oxygen (M-O) bond (if applicable). | |
| ¹H NMR | Schiff Base Ligand | ~8.5-9.0 ppm (singlet) | Proton of the azomethine (-CH=N-) group. |
| Diamagnetic Complex | Shift in azomethine proton signal | Confirmation of coordination in solution. | |
| UV-Vis | Schiff Base Ligand | ~250-380 nm | π→π* and n→π* transitions within the aromatic and azomethine groups. |
| Metal Complex | New bands in visible region (~400-700 nm) | d-d transitions and/or Ligand-to-Metal Charge Transfer (LMCT) bands, indicative of complex geometry. |
Application Notes: Biological Activity Screening
Metal complexes of pyrazole Schiff bases are frequently screened for their antimicrobial and anticancer activities.[1][2][9] Chelation often enhances the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol provides a standard method for evaluating the antibacterial and antifungal activity of the synthesized complexes.
Materials:
-
Synthesized complexes and ligand
-
Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[1][2]
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)[1][2]
-
Nutrient Agar (for bacteria) / Potato Dextrose Agar (for fungi)
-
Sterile Petri dishes, swabs, and micropipettes
-
Cork borer (6 mm diameter)
-
Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled Nutrient Agar or Potato Dextrose Agar into Petri dishes and allowing them to solidify.
-
Inoculate the agar surface uniformly with the test microorganism using a sterile cotton swab dipped in the microbial suspension.
-
Using a sterile cork borer, punch uniform wells (6 mm diameter) into the agar.
-
Prepare stock solutions of the synthesized compounds and the standard drug in DMSO (e.g., 1 mg/mL).
-
Pipette a fixed volume (e.g., 100 µL) of each test solution into the respective wells.
-
Use DMSO as a negative control to ensure the solvent has no inhibitory effect.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Data Presentation: Antimicrobial Activity
Results should be tabulated to compare the efficacy of the ligand and its metal complexes against various microorganisms.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) | |||
| S. aureus | E. coli | A. niger | C. albicans | ||
| Schiff Base Ligand | 1000 | Data | Data | Data | Data |
| Cu(II) Complex | 1000 | Data | Data | Data | Data |
| Ni(II) Complex | 1000 | Data | Data | Data | Data |
| Co(II) Complex | 1000 | Data | Data | Data | Data |
| Zn(II) Complex | 1000 | Data | Data | Data | Data |
| Standard Drug | 1000 | Data | Data | Data | Data |
Conclusion
The protocols and notes provided herein offer a standardized framework for the synthesis and evaluation of novel metal complexes derived from this compound. By following these methodologies, researchers can systematically investigate this promising class of compounds for potential applications in drug discovery and catalysis. Careful characterization and systematic biological screening are paramount to elucidating structure-activity relationships and identifying lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 5. asianpubs.org [asianpubs.org]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. Metal Complexes with Schiff Bases as Antimicrobials and Catalysts | MDPI [mdpi.com]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 12. researchgate.net [researchgate.net]
One-Pot Synthesis of Heterocyclic Compounds Using 3-Ethyl-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of biologically relevant heterocyclic compounds, namely pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, utilizing 3-Ethyl-1H-pyrazole-4-carbaldehyde as a key starting material. These fused pyrazole systems are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Application Notes
This compound is a versatile building block for the construction of various fused heterocyclic systems. Its ortho-amino aldehyde-like reactivity, when considering the tautomeric form of the pyrazole ring, makes it an ideal substrate for condensation reactions. One-pot multicomponent reactions are particularly advantageous as they offer increased efficiency, reduced waste, and operational simplicity compared to traditional multi-step syntheses.
The protocols outlined below describe two primary applications:
-
Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation: This approach involves the condensation of this compound (in its 5-amino tautomeric form) with compounds containing an active methylene group. The reaction proceeds via a cascade of condensation and cyclization steps to afford the fused pyridine ring. Pyrazolo[3,4-b]pyridines are known for their potential as kinase inhibitors, anti-inflammatory, and antiviral agents.
-
Synthesis of Pyrazolo[1,5-a]pyrimidines via Multicomponent Reaction: This method utilizes the reaction of an aminopyrazole precursor (generated in situ or used directly) with a β-dicarbonyl compound and the aldehyde functionality of this compound. Pyrazolo[1,5-a]pyrimidines have demonstrated a wide range of biological activities, including anticancer, anxiolytic, and anti-inflammatory properties.
The selection of reaction partners and conditions allows for the generation of a diverse library of substituted heterocyclic compounds, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines based on analogous reactions reported in the literature. These values provide an expected range for yields and reaction times when using this compound.
Table 1: Synthesis of Substituted Pyrazolo[3,4-b]pyridines
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 6 | 85-95 |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | 8 | 80-90 |
| 3 | Acetylacetone | Acetic Acid | Acetic Acid | 12 | 75-85 |
| 4 | Cyclohexanone | KOH | Ethanol | 10 | 70-80 |
Table 2: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
| Entry | β-Dicarbonyl Compound | Amine Source | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | Ammonium Acetate | Acetic Acid | Ethanol | 12 | 70-85 |
| 2 | Acetylacetone | Ammonium Acetate | Acetic Acid | Ethanol | 12 | 75-90 |
| 3 | Diethyl Malonate | Ammonium Acetate | p-TSA | Toluene | 16 | 65-80 |
| 4 | 1,3-Cyclohexanedione | Ammonium Acetate | Acetic Acid | Methanol | 10 | 80-92 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol is an adaptation of the Friedländer annulation for the synthesis of pyrazolo[3,4-b]pyridines.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound
-
Malononitrile
-
Absolute Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 138.16 mg).
-
Add malononitrile (1.1 mmol, 72.67 mg) to the flask.
-
Add 15 mL of absolute ethanol to the flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final 6-Amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Protocol 2: One-Pot Synthesis of 7-(Aryl)-3-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidine
This protocol describes a multicomponent reaction for the synthesis of pyrazolo[1,5-a]pyrimidines. It assumes the use of 5-amino-3-ethyl-1H-pyrazole as the starting material, which can be readily synthesized from ethyl cyanoacetate and hydrazine, followed by reduction. For the purpose of a one-pot synthesis starting from a precursor to this compound, this protocol is adapted for a three-component reaction.
Reaction Pathway Diagram:
Caption: Logical pathway for the one-pot synthesis of a pyrazolo[1,5-a]pyrimidine.
Materials:
-
5-Amino-3-ethyl-1H-pyrazole
-
Substituted Aryl Aldehyde (e.g., Benzaldehyde)
-
Ethyl Acetoacetate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-Amino-3-ethyl-1H-pyrazole (1.0 mmol, 125.15 mg) in 15 mL of glacial acetic acid.
-
Add the desired aryl aldehyde (1.0 mmol) to the solution.
-
Add ethyl acetoacetate (1.1 mmol, 143.16 mg) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 12 hours with continuous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain the pure 7-(Aryl)-3-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidine.
Disclaimer: These protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should always perform a thorough risk assessment and adhere to all laboratory safety guidelines before conducting any experiment. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific substrates.
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Vilsmeier-Haack synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Substituents on the pyrazole ring can affect its electron density.[1] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions.[1] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) can be considered.[1] 4. Perform the work-up, especially the quenching step with ice, carefully and maintain a low temperature. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1] | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1] |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation or reaction at other positions on the pyrazole ring.[1] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1] |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may have significant solubility in the aqueous phase during work-up. 2. Emulsion Formation: Formation of a stable emulsion during extraction can make phase separation difficult. | 1. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1] 2. Add brine during the wash steps to help break up emulsions. |
Summary of Vilsmeier-Haack Reaction Conditions for Pyrazole Derivatives
The following table summarizes various reaction conditions reported for the Vilsmeier-Haack formylation of different pyrazole derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Substrate | Reagents | Temperature | Time | Yield | Reference |
| 3-Methylpyrazole | POCl₃, DMF | 0-5 °C then RT | 2-4 h | - | [1] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (10 eq.), DMF | 0 °C then reflux | 6.5 h | 90% | [2] |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2 eq.), DMF (5 eq.) | 120 °C | 2 h | 55% | [3] |
| Phenylhydrazones | POCl₃, DMF | Ice-bath then 70-80 °C | 6 h | Good | [4] |
| Substituted phenyl hydrazones | POCl₃, DMF | Cold then RT | 3 h | Excellent | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Vilsmeier-Haack synthesis of this compound?
While the Vilsmeier-Haack reaction is generally regioselective for the C4 position of the pyrazole ring, several side products can form under non-optimized conditions. These may include:
-
Di-formylated products: Although less common for pyrazoles, excessive amounts of the Vilsmeier reagent or harsh reaction conditions can potentially lead to the introduction of a second formyl group.[1]
-
Products of reaction at other positions: While the C4 position is electronically favored, minor amounts of isomers resulting from formylation at other positions on the pyrazole ring might be observed.
-
Polymeric/Tarry materials: These can result from overheating or the presence of impurities, leading to decomposition of the starting material, reagent, or product.[1]
-
Fused heterocyclic systems: In some cases, intramolecular cyclization can occur, leading to the formation of fused ring systems like pyrazolo[3,4-b]pyridines, especially with suitably substituted pyrazoles.[5][6]
-
Hydroxymethylated by-products: Under prolonged heating in DMF, the formation of a minor amount of hydroxymethylated pyrazole has been reported.[3]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1]
Safety Precautions:
-
The reaction to form the Vilsmeier reagent is highly exothermic and must be performed with efficient cooling to prevent overheating.[1]
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]
-
The Vilsmeier reagent is moisture-sensitive.[1]
-
The entire procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and spotted on a TLC plate. The disappearance of the 3-Ethyl-1H-pyrazole starting material spot and the appearance of a new, typically more polar, product spot for this compound indicates the progression of the reaction.[1]
Q4: What is the role of the work-up procedure in ensuring product purity?
The work-up procedure is critical for isolating the product and removing unreacted reagents and by-products. A typical work-up involves:
-
Quenching: The reaction mixture is carefully poured onto crushed ice to hydrolyze the intermediate and quench any remaining Vilsmeier reagent. This step is exothermic and must be done slowly.[1]
-
Neutralization: The acidic solution is neutralized by the slow addition of a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.[1]
-
Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as dichloromethane or ethyl acetate.[1]
-
Washing and Drying: The combined organic layers are washed with brine to remove residual water and then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.[1]
-
Concentration: The solvent is removed under reduced pressure to yield the crude product, which can then be purified.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for similar pyrazole derivatives.[1]
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4-5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 3-Ethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of 3-Ethyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine (2 x 30 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[1]
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Reaction pathway for the Vilsmeier-Haack formylation.
Potential Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Ethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?
When synthesizing this compound from 3-ethyl-1H-pyrazole using the Vilsmeier-Haack reaction (POCl₃/DMF), several impurities can arise. The most common include:
-
Unreacted 3-ethyl-1H-pyrazole: Incomplete formylation can leave starting material in the crude product.
-
Corresponding Carboxylic Acid: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon exposure to air over time.
-
Regioisomers: Although formylation at the 4-position is generally preferred for 3-substituted pyrazoles, small amounts of other isomers may form.
-
Polymeric/Tarry Residues: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to the formation of dark, tarry materials.[1]
-
Residual Solvents: Solvents used in the reaction and work-up, such as DMF, dichloromethane, or ethyl acetate, may be present.
Q2: My TLC of the crude product shows significant streaking. What is the cause and how can I resolve this?
Streaking on silica gel TLC plates is a common issue with pyrazole derivatives due to the basic nature of the pyrazole ring interacting with the acidic silanol groups on the silica. To mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) in the ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Alternative Stationary Phase: Consider using neutral alumina for column chromatography, as it may provide better separation for basic compounds.
Q3: I am struggling to remove a persistent, polar impurity that co-elutes with my product during column chromatography. What are my options?
If a polar impurity is difficult to separate by standard silica gel chromatography, consider the following:
-
Recrystallization: This is often the most effective method for removing impurities with different solubility profiles. A mixed solvent system of hexane and ethyl acetate is a good starting point.
-
Bisulfite Adduct Formation: Aldehydes can form water-soluble bisulfite adducts. This chemical purification method involves treating the crude mixture with a sodium bisulfite solution. The adduct can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.
Q4: My purified this compound is a solid, but it sometimes "oils out" during recrystallization. How can I prevent this?
"Oiling out" occurs when a compound melts in the hot solvent before it dissolves, or when it comes out of solution above its melting point. To prevent this:
-
Use more solvent: Add more of the "good" solvent (e.g., ethyl acetate) to the hot mixture to ensure the compound fully dissolves at a temperature below its melting point.
-
Cool slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling can promote oiling.
-
Change the solvent system: Experiment with different solvent ratios or an entirely different solvent system.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Poor separation of product and impurities | The chosen solvent system is not optimal. | Run several TLCs with different solvent systems to find one that gives good separation (a ΔRf of at least 0.2). A common starting point is a 4:1 to 1:1 mixture of hexane and ethyl acetate.[2] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was overloaded on the column. | Use a higher ratio of silica gel to crude product (at least 30:1 by weight). | |
| Product elutes with a colored impurity | A tarry byproduct from the Vilsmeier-Haack reaction is co-eluting. | Attempt recrystallization of the impure fractions. If that fails, a second column with a different solvent system or stationary phase (e.g., alumina) may be necessary. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and allow it to cool again. |
| Too much of the "good" solvent was used. | Add more of the "anti-solvent" (e.g., hexane) to the warm solution until it becomes slightly turbid, then allow it to cool slowly. | |
| Low recovery of the purified product | The product has significant solubility in the cold solvent. | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals after filtration. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing on the filter paper. | |
| Crystals are discolored | Colored impurities are trapped in the crystal lattice. | The crude material may need to be passed through a short plug of silica gel before recrystallization to remove baseline impurities. Activated carbon can also be used to remove colored impurities, but this may reduce the overall yield. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude this compound.
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and run a TLC using a mobile phase of 4:1 hexane:ethyl acetate. Visualize the plate under UV light. The product should have an Rf value of approximately 0.3-0.4. Adjust the solvent system if necessary. If streaking is observed, add 1% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the column.
-
Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing impurities with different solubility characteristics from the desired product.
-
Solvent Selection: Place a small amount of the crude material in a test tube. Add a few drops of ethyl acetate and heat to dissolve. Then, add hexane dropwise until the solution becomes cloudy. This indicates a good solvent system for recrystallization. A 1:1 mixture of hexane and ethyl acetate is often a good starting point.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot hexane to the solution until it becomes persistently turbid. Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
The following table summarizes typical results that can be expected from the purification of crude this compound. Note that actual values will vary depending on the success of the initial synthesis and the specific techniques employed.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Primary Impurities Removed |
| Column Chromatography | 70-85% | >98% | 75-90% | Unreacted starting material, polar byproducts |
| Recrystallization | 80-90% | >99% | 60-80% | Colored impurities, compounds with different solubility |
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Optimizing reaction conditions for the formylation of 3-ethyl-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the formylation of 3-ethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 3-ethyl-1H-pyrazole?
A1: The two most prevalent and effective methods for the formylation of 3-ethyl-1H-pyrazole are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and is known for its efficiency with electron-rich heterocycles.[1][2][3] The Duff reaction utilizes hexamine as the formylating agent and is often used for phenols and other activated aromatic compounds.[4][5]
Q2: At which position on the 3-ethyl-1H-pyrazole ring does formylation typically occur?
A2: For pyrazoles, electrophilic substitution, such as formylation, predominantly occurs at the C4 position of the pyrazole ring.[6][7] This is due to the electronic properties of the pyrazole ring system, which direct the electrophile to this position.
Q3: What is the Vilsmeier reagent and how should it be prepared and handled?
A3: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the Vilsmeier-Haack reaction.[7] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and the reagent is sensitive to moisture, so it is crucial to use dry solvents and glassware and to maintain a low temperature during its preparation.[7][8]
Q4: Are there any significant safety precautions to consider during these formylation reactions?
A4: Yes, safety is paramount. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The entire Vilsmeier-Haack reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching step, which often involves pouring the reaction mixture onto ice, should be performed slowly and carefully to control the exothermic reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under anhydrous conditions. 2. Low Reactivity of Substrate: The pyrazole starting material may not be sufficiently activated for the reaction to proceed under the chosen conditions. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[7] 2. For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[7][9] |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation, although this is less common for pyrazoles. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to the formation of byproducts. 2. Ensure that the reaction temperature is not excessively high and that the reaction time is not unnecessarily long. Monitor the reaction progress by TLC.[7] |
| Product Decomposition During Work-up | The formylated pyrazole product may be sensitive to the work-up conditions, particularly if they are strongly acidic or basic. | Use a carefully controlled work-up procedure. Neutralize the reaction mixture slowly with a saturated sodium bicarbonate solution or another mild base while keeping the temperature low with an ice bath. |
| Tarry Residue Formation | Overheating/Polymerization: The reaction may have been run at too high a temperature, leading to decomposition and polymerization of the starting material or product. | Maintain strict temperature control throughout the reaction, especially during the addition of reagents and any heating steps. Use an oil bath for consistent temperature management. |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Ethyl-1H-Pyrazole
1. Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve 3-ethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of 3-ethyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 3-ethyl-1H-pyrazole-4-carbaldehyde.
Duff Formylation of 3-Ethyl-1H-pyrazole
1. Reaction Setup:
-
In a round-bottom flask, combine 3-ethyl-1H-pyrazole (1.0 equivalent) and hexamine (hexamethylenetetramine) (1.5 equivalents).
-
Add an acidic solvent such as glacial acetic acid or a mixture of glycerol and boric acid.
2. Reaction Execution:
-
Heat the reaction mixture to 100-140 °C.
-
Maintain the temperature and stir the mixture for several hours (typically 4-12 hours), monitoring the reaction progress by TLC.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and an equal volume of dilute hydrochloric acid to hydrolyze the intermediate.
-
Heat the mixture at reflux for 15-30 minutes to ensure complete hydrolysis.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Pyrazoles
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | 2 | Good | [1] |
| N-(4-acetylphenyl)benzenesulfonamide | POCl₃, DMF | 70-80 | 2 | Good | [1] |
| Hydrazones | POCl₃, DMF | 60-65 | 4 | - | [8] |
| 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-piperidine-2,6-dione | POCl₃, DMF | 60-70 | 6 | Excellent | [1] |
Table 2: Representative Conditions for Duff Formylation of Pyrazoles
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazoles | Hexamine | Glacial Acetic Acid | Reflux | 76.5-98.9 | [10] |
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Caption: General experimental workflow for Vilsmeier-Haack formylation.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Overcoming low yields in the synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically performed via the Vilsmeier-Haack formylation of 3-ethyl-1H-pyrazole, can arise from several factors. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and can decompose if reagents or glassware are not anhydrous.[1] | Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate: While generally reactive, the electron density of the pyrazole ring can be influenced by substituents. | For less reactive pyrazole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] | |
| Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] | |
| Product Decomposition During Work-up: The aldehyde product can be sensitive to harsh work-up conditions. | Perform the aqueous work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice. Neutralize the acidic solution slowly and carefully with a mild base like sodium bicarbonate or sodium acetate.[1] | |
| Multiple Products Observed on TLC | Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring, although the C4 position is strongly preferred for 3-substituted pyrazoles. | Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[2] Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. |
| Decomposition: The starting material or the product may be decomposing under the reaction conditions. | Maintain strict temperature control throughout the reaction. Purify the crude product using column chromatography on silica gel or recrystallization.[2] | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the starting materials and/or product.[2] | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the 3-ethyl-1H-pyrazole. Using an ice bath is recommended to manage the exotherm.[2] |
| Difficulty in Isolating the Product | Product Solubility: The product may have significant solubility in the aqueous phase during work-up, leading to losses. | After neutralization, thoroughly extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). |
| Emulsion Formation: Emulsions can form during the extractive work-up, making phase separation difficult. | Addition of brine (saturated NaCl solution) can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 3-ethyl-1H-pyrazole, using a Vilsmeier reagent.[1] The Vilsmeier reagent is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]
Q2: How can I prepare the 3-ethyl-1H-pyrazole starting material?
The synthesis of the 3-ethyl-1H-pyrazole starting material is a crucial first step. A common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For 3-ethyl-1H-pyrazole, this would typically involve the reaction of 2-ethyl-3-oxobutanal or a related precursor with hydrazine.
Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction to maximize yield?
Several parameters are critical for a successful Vilsmeier-Haack reaction:
-
Anhydrous Conditions: Moisture must be strictly excluded to prevent the decomposition of the Vilsmeier reagent.[1]
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature (typically 0-10 °C) during reagent addition is crucial to prevent side reactions and decomposition.[1]
-
Stoichiometry of Reagents: The molar ratio of 3-ethyl-1H-pyrazole to the Vilsmeier reagent can significantly impact the yield. An excess of the Vilsmeier reagent is often used, but a large excess can lead to side products.[2][5]
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal time for completion.[1]
Q4: I am observing the formation of an unexpected side product. What could it be?
In the Vilsmeier-Haack formylation of pyrazoles, potential side reactions can occur. With substituted pyrazoles, there is a possibility of forming regioisomers, although formylation at the C4 position is generally favored.[2] Other potential side reactions include di-formylation if the reaction conditions are too harsh or if a large excess of the Vilsmeier reagent is used.[2] In some cases, unexpected products can arise from reactions with impurities in the starting materials.
Q5: What is the best way to purify the final product, this compound?
Purification of the crude product is typically achieved through column chromatography on silica gel or recrystallization.[2] The choice of solvent for recrystallization will depend on the polarity of the product and impurities. Common solvents for the purification of pyrazole derivatives include ethanol, ethyl acetate, and hexane mixtures.
Data Presentation
The yield of pyrazole-4-carbaldehydes in the Vilsmeier-Haack reaction is sensitive to various parameters. The following table summarizes reaction conditions from the literature for the synthesis of similar compounds, which can serve as a guide for optimizing the synthesis of this compound.
| Starting Material | Reagents (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | Pyrazole:DMF:POCl₃ (1:5:2) | 120 | 2 | 55 | [5] |
| 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | Substrate:Vilsmeier Reagent | Not specified | Not specified | Not specified | [6] |
| 1-phenyl-1H-pyrazol-3-ol derivative | POCl₃ (4 eq.), DMF (4 eq.) | 70 | 24 | Not specified | [1] |
| N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxy acetohydrazide | Substrate in DMF/POCl₃ | Room Temp | 8-10 | Good | [7] |
| Hydrazone derivative | Substrate in DMF/POCl₃ | 70 | 4 | Not specified | [8] |
| 3-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline | Substrate in DMF/POCl₃ | Room Temp then water bath | 17 | Good | [9] |
Experimental Protocols
Synthesis of 3-ethyl-1H-pyrazole (Starting Material)
A representative procedure for the synthesis of a 3-substituted pyrazole is the Knorr pyrazole synthesis.
Materials:
-
A suitable 1,3-dicarbonyl precursor for the ethyl group at the 3-position.
-
Hydrazine hydrate or hydrazine hydrochloride.
-
Ethanol or acetic acid as a solvent.
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (or hydrazine hydrochloride, potentially with a mild base like sodium acetate) to the solution. A slight excess of hydrazine (1.0-1.2 equivalents) can be used.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized procedure based on common practices for the Vilsmeier-Haack formylation of pyrazoles.
Materials:
-
3-ethyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add POCl₃ (typically 1.1 to 2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.
Formylation Reaction: 5. Dissolve 3-ethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF. 6. Add the solution of 3-ethyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C. 7. After the addition, allow the reaction to stir at room temperature or gently heat (e.g., 60-80 °C) as needed. Monitor the reaction progress by TLC until the starting material is consumed.
Work-up and Purification: 8. Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. 9. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. 10. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). 11. Combine the organic layers and wash with brine. 12. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. 13. Purify the crude this compound by column chromatography on silica gel or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. chemmethod.com [chemmethod.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
Challenges in the scale-up of 3-Ethyl-1H-pyrazole-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 3-ethyl-1H-pyrazole, at the C4 position.[3]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[3][4] It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[3] The reaction is exothermic and must be conducted under anhydrous conditions to prevent the reagent's decomposition.[3]
Q3: What is the underlying mechanism of the Vilsmeier-Haack reaction for this synthesis?
The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich 3-ethyl-1H-pyrazole then attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction.[4][5] This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during the work-up phase to yield the final aldehyde product, this compound.[6]
Q4: What are the critical safety precautions to consider during this synthesis?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[3] The Vilsmeier reagent itself is sensitive to moisture.[3] It is imperative to conduct the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step, which involves adding the reaction mixture to ice, is highly exothermic and must be performed slowly and with vigorous stirring to control the reaction rate.[3]
Q5: How can the progress of the reaction be monitored effectively?
The progress of the formylation can be monitored using thin-layer chromatography (TLC).[3] A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The reaction is considered complete upon the disappearance of the starting material (3-ethyl-1H-pyrazole) and the appearance of the product spot.[3]
Visualizations
References
Technical Support Center: Recrystallization of 3-Ethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 3-Ethyl-1H-pyrazole-4-carbaldehyde using recrystallization techniques. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and workflow diagrams to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The critical first step is solvent selection. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. The choice of solvent is crucial and depends on the polarity of the specific pyrazole derivative.
Q2: What are some recommended solvents for recrystallizing pyrazole derivatives like this compound?
A2: Generally effective solvents for pyrazole compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also commonly employed.[1] For pyrazole-4-carbaldehydes specifically, purification has been reported using solvent systems like ethyl acetate-petroleum ether and aqueous ethanol.
Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To resolve this, you can try using a lower-boiling point solvent, adding more solvent to the mixture, or lowering the temperature at which the compound begins to crystallize by adding a small amount of a solvent in which the compound is more soluble.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][3] Cooling the solution slowly and then in an ice bath can also increase the amount of precipitate.[1] Be mindful not to use an excessive volume of cold solvent for washing the collected crystals, as this can lead to loss of product.[2][3]
Q5: The purity of my recrystallized this compound is not satisfactory. What can I do?
A5: If the purity is low, a second recrystallization may be necessary.[1] Ensure that the initial dissolution is complete and that the cooling process is slow to allow for selective crystal formation, which excludes impurities.[3] Also, make sure to wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[1]
Solvent Selection and Solubility Data
| Solvent/Solvent System | Polarity | Boiling Point (°C) | General Suitability for Pyrazole Derivatives |
| Water | High | 100 | Good for more polar pyrazoles; often used in mixed systems.[1] |
| Ethanol | High | 78 | A widely used and effective solvent for many pyrazoles.[1] |
| Methanol | High | 65 | Similar to ethanol, a good general-purpose solvent.[1] |
| Isopropanol | Medium-High | 82 | Another common alcoholic solvent for recrystallization.[1] |
| Acetone | Medium-High | 56 | Effective for a range of pyrazole polarities.[1] |
| Ethyl Acetate | Medium | 77 | A good choice for less polar pyrazoles.[1] |
| Hexane/Ethyl Acetate | Low/Medium | Variable | A common mixed solvent system for fine-tuning solubility.[1] |
| Cyclohexane | Low | 81 | Suitable for non-polar pyrazoles.[1] |
| Dichloromethane | Medium | 40 | Can be used, but its volatility requires careful handling. |
| Toluene | Low | 111 | An option for less polar compounds. |
| Dimethylformamide (DMF) | High | 153 | Some pyrazoles are soluble; high boiling point can be a challenge. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Similar to DMF, high solubility but difficult to remove. |
Note: The ideal solvent will have a steep solubility curve, meaning the solubility is low at low temperatures and high at high temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.[4][5]2. The solution is not saturated.3. The compound is very soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[1][5]2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[1][5]3. Add a seed crystal of the pure compound.[5]4. If the above fails, evaporate all the solvent and try a different recrystallization solvent or solvent system.[4] |
| "Oiling Out" (Compound separates as a liquid) | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is too concentrated.3. The solution was cooled too quickly.[1] | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1]2. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.3. Choose a lower-boiling point solvent for the recrystallization. |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5]2. Premature crystallization during hot filtration.3. The crystals were washed with too much cold solvent or the solvent was not cold enough.[2][3]4. Incomplete transfer of crystals from the flask to the filter. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Ensure the filtration apparatus is hot during hot filtration to prevent crystallization in the funnel.[1]3. Use a minimal amount of ice-cold solvent for washing the crystals.[2][3]4. Rinse the crystallization flask with some of the cold mother liquor to transfer all the crystals. |
| Crystals are Colored or Appear Impure | 1. Impurities were co-crystallized with the product.2. The cooling was too rapid, trapping impurities in the crystal lattice.[1]3. Insoluble impurities were not fully removed. | 1. Perform a second recrystallization.[1]2. Ensure the solution cools slowly to allow for the formation of pure crystals.3. If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.4. Ensure insoluble impurities are removed by hot gravity filtration before cooling. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This is a standard method when a single solvent with a favorable temperature-solubility profile for this compound is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just completely dissolves at the boiling point of the solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath for at least 20-30 minutes.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics.
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot solvent in which it is readily soluble (the "good" solvent).[1]
-
Addition of "Bad" Solvent: While the solution is still hot, add a solvent in which the compound is poorly soluble (the "bad" solvent) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 4. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Ethyl-1H-pyrazole-4-carbaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 3-Ethyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of pyrazole carbaldehydes?
A1: The most commonly used stationary phase for the column chromatography of pyrazole carbaldehydes is silica gel (SiO2). Standard silica gel 60 (particle size 40-63 µm) is a suitable choice for flash chromatography.
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical for good separation. A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.
Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is highly polar, you may need to add a more polar solvent to your mobile phase. A small percentage of methanol or dichloromethane in the ethyl acetate/hexane mixture can significantly increase the eluent strength. Alternatively, consider using a different stationary phase like alumina.
Q4: Can I use a solvent system other than hexane/ethyl acetate?
A4: Yes, other solvent systems can be employed. For instance, chloroform has been used for the purification of some pyrazole carbaldehydes.[1] The choice depends on the specific impurities present in your crude mixture.
Q5: Is it necessary to run a column if my crude product looks clean by TLC?
A5: It depends on the requirements for the subsequent steps in your synthesis. If very high purity is required, column chromatography is recommended to remove baseline impurities. For less sensitive reactions, a short plug of silica may be sufficient.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the solvent system using TLC to achieve better separation between spots. - Decrease the amount of crude material loaded onto the column.[2] |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent like hexane). |
| Product is Tailing (Broad Bands) | - The compound may be interacting too strongly with the silica gel. - The compound may be degrading on the column. | - Increase the polarity of the eluent once the compound starts to elute to speed up its movement. - Check the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3] |
| No Product Eluting from the Column | - The mobile phase is not polar enough. - The compound has decomposed on the column. - The fractions are too dilute to detect the compound. | - Gradually increase the polarity of the mobile phase. - Test for compound stability on silica.[3] - Concentrate the fractions where you expect your compound and re-check by TLC.[3] |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and may need to be optimized for your specific reaction mixture.
1. Materials:
- Crude this compound
- Silica gel (60 Å, 40-63 µm particle size)
- n-Hexane (or heptane)
- Ethyl acetate
- TLC plates (silica gel coated)
- Glass chromatography column
- Collection tubes/flasks
2. Mobile Phase Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
- The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
3. Column Packing:
- Secure the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
- Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
- Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.
- Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Carefully apply the sample solution to the top of the silica gel.
- Drain the solvent until the sample has been absorbed onto the silica.
- Carefully add a small amount of fresh mobile phase and again drain it to the top of the sand.
5. Elution and Fraction Collection:
- Carefully fill the column with the mobile phase.
- Begin collecting fractions. The volume of the fractions will depend on the size of the column.
- Monitor the elution of compounds by TLC analysis of the collected fractions.
- If the separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution).
6. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Summary of Eluent Systems for Pyrazole Carbaldehyde Purification
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 1-Phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | Silica Gel (SiO2) | Ethyl acetate/n-hexane, 1:5 (v/v) | [4] |
| 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes | Silica Gel (SiO2) | Ethyl acetate/n-hexane, 1:1 (v/v) | [5] |
| 3-(Benzyloxy)-4-bromo-1-phenyl-1H-pyrazole | Silica Gel (SiO2) | Ethyl acetate/n-hexane, 1:7 (v/v) | |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Silica Gel (SiO2) | Ethyl acetate/n-hexane, 1:4 (v/v) | [6] |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Silica Gel (SiO2) | Chloroform | [1] |
Visual Workflow
Caption: Workflow for the purification of this compound.
References
Preventing decomposition of 3-Ethyl-1H-pyrazole-4-carbaldehyde during reactions
Welcome to the Technical Support Center for 3-Ethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning yellow/brown. What could be the cause?
A1: Discoloration of the reaction mixture often indicates decomposition of the pyrazole starting material or intermediates. This can be caused by several factors, including oxidation of the aldehyde group, instability of the pyrazole ring under the reaction conditions, or side reactions. It is crucial to handle the compound under an inert atmosphere if you suspect degradation due to air sensitivity.
Q2: I am observing a low yield in my reaction. Could decomposition of this compound be the reason?
A2: Yes, low yields are a common consequence of reactant degradation. In addition to decomposition, other factors such as incomplete reaction, formation of side-products, or issues with reactant purity can contribute to low yields.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For enhanced stability, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light.
Q4: Are there any specific reaction conditions I should avoid when using this compound?
A4: Avoid strongly acidic or basic conditions, as these can promote decomposition of the pyrazole ring or catalyze side reactions of the aldehyde group. Additionally, the presence of strong oxidizing agents should be avoided to prevent the oxidation of the carbaldehyde to a carboxylic acid. Reactions should be carried out at the lowest effective temperature to minimize thermal decomposition.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during reactions with this compound.
Issue 1: Unexpected Side Product Formation
| Potential Cause | Recommended Solutions |
| Reaction with Impurities: Impurities in starting materials or solvents can lead to unintended side reactions. | Ensure all reactants and solvents are of high purity. Purify starting materials if necessary. |
| Regioisomer Formation: In reactions involving unsymmetrical reagents, the formation of regioisomers is possible. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. Characterize all products to identify the isomeric ratio. |
| Vilsmeier-Haack Side Reactions: If using the Vilsmeier-Haack reaction for synthesis, side products can form under harsh conditions. | Carefully control the stoichiometry of reagents and the reaction temperature. |
Issue 2: Decomposition of the Starting Material
| Potential Cause | Recommended Solutions |
| Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or oxidizing agents. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Avoid unnecessary exposure to air during workup and purification. |
| Instability to pH: The pyrazole ring or the aldehyde group may be unstable under strongly acidic or basic conditions. | - Maintain a neutral or mildly acidic/basic pH.- Use a buffer if the reaction generates or consumes acid/base. |
| Thermal Decomposition: High reaction temperatures can lead to degradation. | - Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Monitor the reaction progress closely to avoid prolonged heating. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol is recommended to minimize oxidation of the aldehyde.
-
Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: Add this compound and other solid reagents to the reaction flask under a positive pressure of the inert gas.
-
Solvent Addition: Add deoxygenated solvent via a cannula or syringe.
-
Reaction: Stir the reaction mixture at the desired temperature, maintaining the inert atmosphere throughout.
-
Workup: Quench the reaction and perform the workup, minimizing exposure to air as much as possible.
Protocol 2: Protecting Group Strategy for the Aldehyde Group
If the aldehyde group is interfering with a desired transformation, a protection-deprotection strategy can be employed. Acetals are common protecting groups for aldehydes.
-
Protection:
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add an alcohol (e.g., ethylene glycol) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate and purify the protected pyrazole.
-
-
Desired Reaction: Perform the intended reaction on the protected pyrazole.
-
Deprotection:
-
Dissolve the protected pyrazole in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until deprotection is complete (monitor by TLC).
-
Isolate and purify the deprotected this compound.
-
Visualizing Troubleshooting and Workflows
Caption: Troubleshooting logic for decomposition issues.
Caption: Recommended experimental workflow.
Improving the selectivity of condensation reactions with 3-Ethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with condensation reactions of 3-Ethyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions performed with this compound?
A1: this compound readily participates in several condensation reactions, most notably the Knoevenagel and Claisen-Schmidt condensations.[1][2][3] In Knoevenagel condensations, it reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[4][5] The Claisen-Schmidt condensation involves the reaction with a ketone (e.g., acetophenone) under basic or acidic conditions to form an α,β-unsaturated ketone.[2][6]
Q2: My Knoevenagel condensation reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Knoevenagel condensations can stem from several factors. Firstly, ensure your starting materials are pure, as impurities can inhibit the reaction. The choice of catalyst is crucial; weak bases like ammonium carbonate or piperidine are often effective.[4][7] The solvent system also plays a significant role, with aqueous ethanol mixtures sometimes proving superior to either solvent alone.[4] Finally, reaction time and temperature should be optimized, as prolonged reaction times or excessive heat can lead to side product formation.
Q3: I am observing the formation of a side product in my Claisen-Schmidt condensation. How can I improve the selectivity towards the desired α,β-unsaturated ketone?
A3: A common side product in the Claisen-Schmidt condensation is the 2:1 adduct of the aldehyde with the ketone (a dibenzalacetone-type product).[6] To favor the formation of the desired 1:1 adduct, consider using an excess of the ketone. The choice of base is also critical; while strong bases like NaOH or KOH are typically used, their concentration and the reaction temperature should be carefully controlled to minimize side reactions.[2] Microwave-assisted synthesis has been reported to improve selectivity and reduce reaction times.[6]
Q4: What is the typical E/Z selectivity for the products of these condensation reactions?
A4: For Knoevenagel and Claisen-Schmidt condensations, the E-isomer of the resulting α,β-unsaturated product is generally the thermodynamically more stable and therefore the major product. The initial reaction may produce a mixture of E and Z isomers, but these can often equilibrate to the more stable E-isomer under the reaction conditions.[5] The J-coupling constant between the vinylic protons in the 1H NMR spectrum can be used to confirm the stereochemistry, with a larger coupling constant (typically >15 Hz) indicating the E-isomer.[6]
Troubleshooting Guides
Knoevenagel Condensation with Malononitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh, high-purity catalyst. Consider screening different weak bases like ammonium carbonate, piperidine, or an amine-functionalized resin.[4][8] |
| Inappropriate solvent | Optimize the solvent system. An ethanol/water mixture (e.g., 1:1) can be effective.[4] Solvent-free conditions with grinding may also be explored.[9] | |
| Insufficient reaction time/temperature | Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating may be required. | |
| Formation of Michael Adduct (Bis-adduct) | Catalyst is too basic | Switch to a milder base. For example, if using a strong base, try a weaker amine catalyst.[5] |
| High concentration of reactants | Lower the concentration of the reactants. | |
| Difficulty in Product Isolation | Product is soluble in the reaction medium | If using an aqueous solvent system, the product often precipitates upon cooling and can be isolated by filtration.[4] If the product remains in solution, extraction with an appropriate organic solvent will be necessary. |
Claisen-Schmidt Condensation with Acetophenone
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Chalcone | Self-condensation of acetophenone | Ensure a strong enough base is used to deprotonate the ketone, but control the temperature to minimize side reactions. |
| Incomplete reaction | Monitor the reaction by TLC. Consider extending the reaction time or gently heating. Microwave irradiation can significantly shorten reaction times.[6] | |
| Formation of Dibenzalacetone-type Side Product (2:1 Adduct) | Stoichiometry of reactants | Use an excess of acetophenone relative to the this compound. |
| Reaction conditions favor further reaction | Lower the reaction temperature. Once the initial condensation has occurred, quenching the reaction may prevent the formation of the second adduct. | |
| Formation of Aldol Adduct (not dehydrated) | Insufficient heating or acid/base strength | Ensure sufficient heating to promote dehydration. If using a base-catalyzed reaction, a final acidic workup can facilitate elimination of water. |
Data Presentation
Table 1: Representative Yields for Condensation Reactions of Pyrazole Aldehydes
| Reaction Type | Reactant | Catalyst/Conditions | Product | Yield Range | Reference(s) |
| Knoevenagel | Malononitrile | Ammonium Carbonate / EtOH:H₂O (1:1), reflux | 2-((3-ethyl-1H-pyrazol-4-yl)methylene)malononitrile | ~90% (analogous) | [4] |
| Claisen-Schmidt | Substituted Acetophenones | NaOH / Methanol | Chalcone Intermediate | 56-79% (analogous) | [2] |
| Knoevenagel | Pyrrolinone/Isoindolone | KOH / Ethanol, reflux | Dipyrrinone Analog | 50-95% (analogous) | [1] |
Note: Yields are for analogous pyrazole aldehydes and may vary for this compound.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a general procedure for the Knoevenagel condensation of pyrazole aldehydes.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol) and malononitrile (1 mmol) to a 1:1 mixture of ethanol and water (10 mL).
-
Catalyst Addition: Stir the mixture for 5 minutes at room temperature, then add ammonium carbonate (0.2 mmol, 20 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol is a general procedure for the base-catalyzed Claisen-Schmidt condensation.[2]
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1 mmol) and acetophenone (1.2 mmol) in methanol (10 mL).
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10 M NaOH) dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Isolation: The precipitated product can be collected by vacuum filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting unexpected NMR shifts in 3-Ethyl-1H-pyrazole-4-carbaldehyde derivatives
Technical Support Center: 3-Ethyl-1H-pyrazole-4-carbaldehyde Derivatives
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aldehyde proton signal is significantly downfield (or upfield) from the expected ~9.5-10.0 ppm range. What could be the cause?
A1: The chemical shift of the aldehyde proton is highly sensitive to the electronic environment. Several factors can cause deviations:
-
Intramolecular Hydrogen Bonding: The aldehyde proton can form a hydrogen bond with the N2 nitrogen of the pyrazole ring, especially in non-polar solvents. This interaction deshields the proton, causing a downfield shift.
-
Solvent Effects: The solvent can have a significant impact. Protic solvents or those capable of strong hydrogen bonding may disrupt intramolecular interactions or form new intermolecular hydrogen bonds with the aldehyde group, leading to shifts in its resonance.[1]
-
Substituent Effects: Electron-withdrawing groups on the pyrazole ring will deshield the aldehyde proton, shifting it downfield. Conversely, electron-donating groups will shield it, causing an upfield shift.
-
Conformational Changes: The orientation of the aldehyde group relative to the pyrazole ring can influence the chemical shift. Steric hindrance from bulky substituents can force the aldehyde group into a conformation that alters its electronic environment.
Troubleshooting Steps:
-
Run the NMR in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆) and observe the change in the aldehyde proton's chemical shift. A significant change often suggests the disruption or formation of hydrogen bonds.
-
Carefully analyze the substituents on your pyrazole ring and consider their electronic (inductive and mesomeric) effects.
-
If possible, perform a 2D NMR experiment like NOESY to identify any through-space interactions involving the aldehyde proton.
Q2: The chemical shifts for the pyrazole ring proton (H5) and carbons (C3, C4, C5) are not what I predicted. Why?
A2: The electronics of the pyrazole ring are complex and can be influenced by several factors, leading to unexpected shifts:
-
Annular Tautomerism: The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[1] If this exchange is fast on the NMR timescale, you will observe averaged signals for the C3 and C5 positions.[1] This is a common phenomenon in N-unsubstituted pyrazoles.
-
Substituent Effects: The ethyl group at the C3 position is an electron-donating group, which will shield the ring carbons and protons, causing them to appear at a higher field (lower ppm) than in an unsubstituted pyrazole. The carbaldehyde group at C4 is a strong electron-withdrawing group, which will deshield the adjacent C3 and C5 carbons.
-
Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium and the degree of hydrogen bonding, thereby affecting the chemical shifts of the ring atoms.[1][2]
Troubleshooting Steps:
-
Low-Temperature NMR: To investigate tautomerism, you can run the NMR experiment at a lower temperature.[1] Slowing down the proton exchange may allow you to resolve the separate signals for the two tautomers.[1]
-
Solid-State NMR: In the solid state, the molecule typically exists as a single tautomer. Solid-state NMR can help identify the dominant form.[1]
-
2D NMR (HMBC/HSQC): Use HMBC and HSQC experiments to definitively assign the proton and carbon signals and confirm the connectivity within the molecule. An HMBC experiment can show long-range correlations (2-3 bonds), which is useful for assigning quaternary carbons like C3 and C4.[1]
Q3: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared completely. Where did it go?
A3: This is a common issue with N-H protons in pyrazoles and is usually due to one or a combination of the following:
-
Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, with trace amounts of water in the deuterated solvent, or with acidic/basic impurities.[1] This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1]
-
Protic Solvents: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making the signal disappear from the ¹H NMR spectrum.[1]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation of the attached proton, leading to a broader signal.[1]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water.
-
Change Solvents: Acquire the spectrum in an aprotic solvent like DMSO-d₆, where N-H protons are often sharper and more clearly visible due to hydrogen bonding with the solvent.
-
Lower the Temperature: Cooling the sample can slow down the rate of chemical exchange, potentially leading to a sharper N-H signal.
Data Presentation: Predicted NMR Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent, concentration, and other substituents on the molecule.
| Position | Atom | Expected Chemical Shift (ppm) | Notes |
| Aldehyde | ¹H (CHO) | 9.5 - 10.5 | Highly sensitive to solvent and electronic effects.[3] |
| ¹³C (CHO) | 183 - 190 | ||
| Pyrazole H5 | ¹H | 8.0 - 8.5 | Can be deshielded by the adjacent aldehyde group. |
| Pyrazole C3 | ¹³C | 150 - 155 | Substituted with the ethyl group. |
| Pyrazole C4 | ¹³C | 120 - 125 | Substituted with the carbaldehyde group. |
| Pyrazole C5 | ¹³C | 138 - 142 | |
| Ethyl CH₂ | ¹H | 2.6 - 3.0 (quartet) | |
| ¹³C | 20 - 25 | ||
| Ethyl CH₃ | ¹H | 1.2 - 1.5 (triplet) | |
| ¹³C | 12 - 16 | ||
| Pyrazole NH | ¹H | 12.0 - 14.0 | Often broad or not observed. Highly solvent-dependent.[4] |
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent is of high purity and low in residual water.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer and follow the standard procedures for acquiring ¹H, ¹³C, and any desired 2D NMR spectra.
Low-Temperature (Variable Temperature) NMR Protocol
This protocol is useful for studying dynamic processes like tautomerism.
-
Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point, such as CD₂Cl₂ or THF-d₈.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1]
-
Data Acquisition: Record the spectra at each temperature. Observe any changes in the chemical shifts, signal broadening, or the splitting of averaged signals into distinct sets of signals for each tautomer.[1]
Visualizations
Troubleshooting Workflow for Unexpected NMR Shifts
Caption: A troubleshooting workflow for diagnosing unexpected NMR shifts.
Electronic Effects on the Pyrazole Ring
Caption: Electronic effects of substituents on the pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond
For researchers, scientists, and professionals in drug development, the formylation of pyrazoles is a critical step in the synthesis of a vast array of biologically active compounds. The introduction of a formyl group opens up avenues for further functionalization, making the choice of formylation method a pivotal decision in the synthetic strategy. This guide provides a comprehensive comparison of the Vilsmeier-Haack reaction with other key formylation methods, including the Duff reaction, Rieche formylation, and formylation with triethyl orthoformate, specifically in the context of pyrazole chemistry.
At a Glance: Key Differences in Pyrazole Formylation
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Rieche Formylation | Formylation with Triethyl Orthoformate |
| Formylating Agent | Vilsmeier reagent (from DMF/POCl₃) | Hexamethylenetetramine (HMTA) | Dichloromethyl methyl ether | Triethyl orthoformate |
| Catalyst/Activator | POCl₃, SOCl₂, or other acid chlorides | Acidic medium (e.g., TFA, AcOH) | Lewis acid (e.g., TiCl₄, SnCl₄) | Acid catalyst (e.g., HCl, H₂SO₄) |
| Substrate Scope | Electron-rich pyrazoles | Electron-rich pyrazoles and phenols | Electron-rich aromatic and heterocyclic compounds | Generally requires activated substrates or harsh conditions |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (70-99%) | Moderate to good (variable) | Moderate to good (variable) |
| Reaction Conditions | Mild to moderate (0 °C to reflux) | Moderate (reflux) | Mild to moderate | Often requires elevated temperatures |
| Key Advantages | High yields, reliable, versatile | Milder and safer reagents than Vilsmeier-Haack | Good for certain electron-rich substrates | Readily available and less hazardous reagent |
| Key Limitations | Use of hazardous reagents (POCl₃) | Can be slow, regioselectivity issues with some substrates | Use of toxic dichloromethyl methyl ether and strong Lewis acids | Can require harsh conditions, limited data on pyrazoles |
Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is arguably the most widely used and reliable method for the formylation of pyrazoles. It employs the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2]. The reaction proceeds via electrophilic substitution at the electron-rich C4 position of the pyrazole ring.
Mechanism
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the 4-formylpyrazole.
Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.
Advantages
-
High Yields: This method consistently provides good to excellent yields for a wide range of pyrazole substrates[3].
-
Versatility: It is applicable to various substituted pyrazoles.
-
Reliability: The Vilsmeier-Haack reaction is a well-established and predictable method.
Limitations
-
Hazardous Reagents: The use of phosphorus oxychloride, a corrosive and toxic reagent, is a significant drawback[4].
-
Strictly Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, requiring anhydrous reaction conditions.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
Materials:
-
1-Phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 1-phenyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1H-pyrazole-4-carbaldehyde.
Duff Reaction: A Milder Alternative
The Duff reaction offers a less hazardous alternative to the Vilsmeier-Haack reaction for the formylation of pyrazoles. This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or acetic acid[5][6]. The reaction also proceeds via electrophilic aromatic substitution.
Mechanism
In the presence of acid, HMTA generates an electrophilic iminium ion. The electron-rich pyrazole ring attacks this electrophile. A series of subsequent steps, including hydrolysis, leads to the formation of the aldehyde.
Caption: Duff reaction pathway for pyrazole formylation.
Advantages
-
Safer Reagents: Avoids the use of highly toxic and corrosive reagents like POCl₃.
-
Good Yields: Can provide high yields, often comparable to the Vilsmeier-Haack reaction, for various 1-phenyl-1H-pyrazoles[7].
Limitations
-
Reaction Time: The reaction can be slower than the Vilsmeier-Haack reaction.
-
Regioselectivity: While generally regioselective for the 4-position of pyrazoles, side products can sometimes be observed.
Experimental Protocol: Duff Reaction for 1-Phenyl-1H-pyrazole
Materials:
-
1-Phenyl-1H-pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution (10%)
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole (4.00 mmol), hexamethylenetetramine (6.00 mmol), and trifluoroacetic acid (5 mL)[4].
-
Heat the reaction mixture under reflux with stirring for 12 hours[4].
-
After cooling to room temperature, carefully neutralize the resulting solution with a 10% sodium bicarbonate solution in an ice bath until the pH is neutral.
-
A precipitate will form. Filter the precipitate under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-1H-pyrazole-4-carbaldehyde.
Rieche Formylation: An Alternative for Electron-Rich Systems
The Rieche formylation is another method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings[8][9]. It employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄)[8]. While not as commonly reported for pyrazoles as the Vilsmeier-Haack or Duff reactions, it represents a potential alternative.
Mechanism
The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species. This electrophile is then attacked by the electron-rich pyrazole ring, leading to the formylated product after hydrolysis.
Caption: Rieche formylation pathway.
Advantages
-
Applicable to Electron-Rich Systems: Effective for a range of electron-rich aromatic compounds.
Limitations
-
Limited Data on Pyrazoles: There is a lack of specific experimental data and protocols for the Rieche formylation of pyrazoles in the readily available scientific literature.
-
Hazardous Reagents: Utilizes toxic dichloromethyl methyl ether and strong, moisture-sensitive Lewis acids.
General Experimental Considerations for Rieche Formylation of Pyrazoles
Formylation with Triethyl Orthoformate: A Potentially Greener Approach
Triethyl orthoformate is a less hazardous and more environmentally benign reagent that can be used for formylation, typically under acidic conditions[10]. It is often employed for the formylation of amines and highly activated aromatic compounds. Its application for the direct C-formylation of pyrazoles is not well-documented, but it is used in the synthesis of pyrazole precursors[11].
Mechanism
Under acidic catalysis, triethyl orthoformate can generate a dialkoxycarbenium ion, which can act as a formylating agent. However, for direct C-H formylation of less activated heterocycles like pyrazole, this method might require harsh conditions or be inefficient.
Caption: Potential pathway for formylation with triethyl orthoformate.
Advantages
-
Less Hazardous Reagent: Triethyl orthoformate is significantly less toxic and easier to handle than POCl₃ or dichloromethyl methyl ether.
-
Readily Available: It is a common and relatively inexpensive laboratory reagent.
Limitations
-
Limited Reactivity: May not be reactive enough for the direct formylation of many pyrazole substrates under mild conditions.
-
Lack of Specific Data: There is a scarcity of published examples of direct C-formylation of pyrazoles using triethyl orthoformate.
General Experimental Considerations for Formylation with Triethyl Orthoformate
A hypothetical procedure would involve heating the pyrazole substrate with an excess of triethyl orthoformate in the presence of a strong acid catalyst. The reaction progress would need to be carefully monitored, and the conditions (temperature, catalyst, and reaction time) would likely require significant optimization.
Comparative Experimental Data
The following table summarizes the available quantitative data for the formylation of various substituted 1-phenyl-1H-pyrazoles using the Vilsmeier-Haack and Duff reactions, highlighting the effectiveness of these two primary methods. Data for Rieche formylation and formylation with triethyl orthoformate on pyrazoles is not sufficiently available for a direct comparison in this format.
| Entry | Substrate (1-Phenyl-1H-pyrazole derivative) | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF | - | 70-80 | 6 | Good | [7] |
| 2 | 1-Phenyl-1H-pyrazole | Duff | HMTA, TFA | TFA | Reflux | 12 | 77.9 | [7] |
| 3 | 1-(4-Chlorophenyl)-1H-pyrazole | Duff | HMTA, TFA | TFA | Reflux | 12 | 98.5 | [7] |
| 4 | 1-(4-Bromophenyl)-1H-pyrazole | Duff | HMTA, TFA | TFA | Reflux | 12 | 98.0 | [7] |
| 5 | 1-(4-Nitrophenyl)-1H-pyrazole | Duff | HMTA, TFA | TFA | Reflux | 12 | 76.5 | [7] |
| 6 | 1-(p-Tolyl)-1H-pyrazole | Duff | HMTA, TFA | TFA | Reflux | 12 | 89.2 | [7] |
| 7 | 1-(2-Chlorophenyl)-1H-pyrazole | Duff | HMTA, TFA | TFA | Reflux | 12 | 95.4 | [7] |
| 8 | 1,3-Diphenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF | - | 70-80 | 6 | Good | [7] |
| 9 | 5-Chloro-1,3-dialkylpyrazole | Vilsmeier-Haack | POCl₃, DMF | DMF | 120 | 2 | 55 | [12] |
Conclusion and Recommendations
For the routine and high-yielding formylation of a wide variety of pyrazole derivatives, the Vilsmeier-Haack reaction remains the method of choice due to its reliability and extensive documentation in the literature. However, researchers must be equipped to handle the hazardous nature of phosphorus oxychloride and maintain strictly anhydrous conditions.
The Duff reaction presents a valuable and safer alternative, offering comparable, and in some reported cases, superior yields for certain substituted 1-phenyl-1H-pyrazoles. It is an excellent option when the use of POCl₃ is undesirable or restricted.
The Rieche formylation and formylation with triethyl orthoformate are less explored for the direct C-formylation of pyrazoles. While they are established methods for other aromatic systems, their applicability to pyrazoles requires further investigation and optimization. Researchers seeking novel synthetic routes or milder conditions may find these methods worthy of exploration, but should be prepared for significant methods development.
Ultimately, the selection of the most appropriate formylation method will depend on the specific pyrazole substrate, the scale of the reaction, the available laboratory facilities, and the safety considerations of the institution. This guide provides the foundational information to make an informed decision and to successfully incorporate formylated pyrazoles into the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. dovepress.com [dovepress.com]
- 3. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. synarchive.com [synarchive.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of 3-Ethyl-1H-pyrazole-4-carbaldehyde and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Ethyl-1H-pyrazole-4-carbaldehyde against other substituted pyrazole-4-carbaldehyde derivatives. Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1] The reactivity of the aldehyde group at the C4 position is significantly influenced by the nature and position of substituents on the pyrazole ring. This document summarizes experimental data on key reactions, offers detailed protocols, and illustrates the underlying principles governing their reactivity.
Synthesis of Pyrazole-4-carbaldehydes
The most prevalent method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[1][2] This reaction typically involves the formylation of a suitable precursor, such as a phenylhydrazone derived from a ketone, using the Vilsmeier reagent (a mixture of phosphorus oxychloride, POCl₃, and dimethylformamide, DMF).[3][4] The reaction proceeds via cyclization and subsequent formylation to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[3]
References
A Comparative Analysis of the Biological Activities of 3-Ethyl-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 3-Ethyl-1H-pyrazole-4-carbaldehyde, a promising scaffold in medicinal chemistry. The analysis focuses on their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data. While comprehensive data for a single set of this compound derivatives across all three biological activities is limited in publicly available literature, this guide compiles and compares data from closely related analogues to provide a valuable resource for researchers in the field. The derivatives discussed primarily include Schiff bases, thiosemicarbazones, and other related heterocyclic compounds synthesized from the this compound core.
Anticancer Activity
Derivatives of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The data, presented in Table 1, showcases the cytotoxic potential of these compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
Table 1: In Vitro Anticancer Activity of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde Derivatives (IC50 in µM) [1]
| Compound | Hepatoma (HepG2) | Colon Carcinoma (HCT-116) |
| Derivative A | 6.13 | 8.42 |
| Derivative B | 7.25 | 9.11 |
| Derivative C | 23.85 | 19.54 |
| 5-Fluorouracil (Standard) | 5.8 | 7.2 |
Note: The specific structures of Derivatives A, B, and C are detailed in the source publication. Data represents the closest available analogues to the this compound core structure.
Antimicrobial Activity
The antimicrobial potential of pyrazole-4-carbaldehyde derivatives, particularly Schiff bases and thiosemicarbazones, has been a subject of significant research. These derivatives have shown promising activity against a range of bacterial and fungal strains. The data presented in Table 2 is a compilation from various studies on derivatives of pyrazole-4-carbaldehydes, highlighting their Minimum Inhibitory Concentration (MIC) values. It is important to note that these derivatives do not all share the exact 3-Ethyl substituent but provide a comparative insight into the antimicrobial efficacy of this class of compounds.
Table 2: In Vitro Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives (MIC in µg/mL) [2][3]
| Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Schiff Base 1 | 6.25 | 12.5 | 6.25 | 12.5 | 25 |
| Schiff Base 2 | 3.125 | 6.25 | 6.25 | 6.25 | 12.5 |
| Thiosemicarbazone 1 | 12.5 | 25 | 6.25 | 12.5 | 12.5 |
| Thiosemicarbazone 2 | 6.25 | 12.5 | 3.125 | 6.25 | 6.25 |
| Ciprofloxacin (Standard) | 1.56 | 0.78 | 0.78 | 1.56 | - |
| Fluconazole (Standard) | - | - | - | - | 3.125 |
Anti-inflammatory Activity
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors. The anti-inflammatory activity of various pyrazole-4-carbaldehyde derivatives has been evaluated using in vivo models, such as the carrageenan-induced paw edema assay. Table 3 summarizes the percentage of edema inhibition by different pyrazole derivatives, providing a comparative measure of their anti-inflammatory efficacy. As with the antimicrobial data, these derivatives are structurally related to the core topic and offer a comparative perspective.
Table 3: In Vivo Anti-inflammatory Activity of Pyrazole-4-carbaldehyde Derivatives (Carrageenan-Induced Paw Edema in Rats) [4]
| Derivative Type | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Pyrazole Derivative X | 10 | 55.2 |
| Pyrazole Derivative Y | 10 | 68.5 |
| Pyrazole Derivative Z | 10 | 75.1 |
| Indomethacin (Standard) | 10 | 82.4 |
Signaling Pathways
The biological activities of pyrazole derivatives are often attributed to their interaction with specific signaling pathways. In cancer and inflammation, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways are key targets.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Certain pyrazole derivatives have been shown to inhibit Janus kinases, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammatory responses. The activation of this pathway leads to the transcription of pro-inflammatory genes. Pyrazole derivatives can inhibit this pathway at various points, reducing the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5][6][7][8][9]
Detailed Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.[10][11][12][13][14][15]
Detailed Protocol:
-
Animal Grouping and Administration: Rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivatives. The compounds are typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.[16][17][18][19][20]
Detailed Protocol:
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are cultured and pre-treated with the pyrazole derivatives for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for a specific duration.
-
Protein Extraction: The cells are lysed to extract total cellular proteins. Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, IκBα). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 3-Ethyl-1H-pyrazole-4-carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 3-Ethyl-1H-pyrazole-4-carbaldehyde and its structural isomers, 1-Ethyl-1H-pyrazole-4-carbaldehyde and 5-Ethyl-1H-pyrazole-4-carbaldehyde. Understanding the distinct spectroscopic signatures of these closely related molecules is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, making their precise characterization essential.
Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted) | 1-Ethyl-1H-pyrazole-4-carbaldehyde[1] | 5-Ethyl-1H-pyrazole-4-carbaldehyde (Predicted) |
| ¹H NMR (CDCl₃, δ ppm) | ~1.3 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂), ~8.0 (s, 1H, pyrazole-H), ~9.9 (s, 1H, CHO), ~12-13 (br s, 1H, NH) | 1.49 (t, 3H, J=7.3 Hz, CH₃), 4.21 (q, 2H, J=7.3 Hz, CH₂), 7.96 (s, 1H, pyrazole-H), 8.07 (s, 1H, pyrazole-H), 9.87 (s, 1H, CHO) | ~1.3 (t, 3H, CH₃), ~2.9 (q, 2H, CH₂), ~7.8 (s, 1H, pyrazole-H), ~9.8 (s, 1H, CHO), ~12-13 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~14 (CH₃), ~22 (CH₂), ~120 (C4), ~140 (C5), ~155 (C3), ~185 (CHO) | 15.1, 46.2, 128.9, 134.7, 142.1, 185.2 | ~14 (CH₃), ~25 (CH₂), ~118 (C4), ~145 (C3), ~150 (C5), ~185 (CHO) |
| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch), ~1580 (C=N stretch) | Not readily available | ~3200-3400 (N-H stretch), ~2970 (C-H stretch), ~1675 (C=O stretch), ~1570 (C=N stretch) |
| Mass Spec (m/z) | 124 (M⁺), 95 (M⁺ - CHO), 67 | 124 (M⁺), 95 (M⁺ - CHO), 67 | 124 (M⁺), 95 (M⁺ - CHO), 67 |
Experimental Protocols
The data presented in this guide is typically acquired using the following standard experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are typically recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
Conceptual Signaling Pathway
Pyrazole derivatives have been shown to exhibit a variety of biological activities, often through the modulation of specific signaling pathways. The following diagram illustrates a conceptual pathway where a pyrazole derivative could exert its therapeutic effects, for instance, by inhibiting a key kinase involved in a disease process.
Caption: Conceptual diagram of a pyrazole derivative inhibiting a kinase cascade.
This guide serves as a foundational resource for the spectroscopic identification and comparison of this compound and its isomers. The provided data and protocols are intended to aid researchers in their synthetic and medicinal chemistry endeavors.
References
The Superiority of 3-Ethyl-1H-pyrazole-4-carbaldehyde as a Synthon in Heterocyclic Chemistry
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the choice of a synthon—a building block for chemical synthesis—is paramount to the efficiency and success of a synthetic route. Among the myriad of heterocyclic aldehydes, 3-Ethyl-1H-pyrazole-4-carbaldehyde has emerged as a synthon of considerable interest. This guide provides a comprehensive comparison of its efficacy against other structurally similar aldehydes, supported by experimental data, to underscore its utility for researchers, scientists, and professionals in drug development.
Synthesis of 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydes: A Comparative Analysis
The Vilsmeier-Haack reaction stands as a cornerstone for the synthesis of pyrazole-4-carbaldehydes. This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using a Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride). The efficiency of this reaction can be influenced by the nature of the substituent at the 3-position of the pyrazole precursor.
While specific comparative studies directly benchmarking the yield of this compound against other 3-substituted analogues under identical conditions are not extensively documented in publicly available literature, we can collate and compare data from various studies to draw meaningful insights. The following table summarizes the yields of different 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes synthesized via the Vilsmeier-Haack reaction of the corresponding acetophenone phenylhydrazones.
| 3-Substituent | Precursor | Yield (%) | Reference |
| Ethyl | Propiophenone phenylhydrazone | Data not available in searched literature | - |
| Phenyl | Acetophenone phenylhydrazone | 60-70% | [1][2] |
| Chromen-3-yl | 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | Good | [3] |
| Various Aryl | Substituted acetophenone phenylhydrazones | Good | [4] |
Note: The yield for the 3-ethyl analogue is not explicitly available in the searched literature, highlighting a gap in direct comparative data. However, the consistent "good" to high yields for aryl-substituted analogues suggest that the Vilsmeier-Haack reaction is a robust method for this class of compounds.
Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes
This generalized protocol is based on procedures reported for the synthesis of various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.
Materials:
-
Substituted acetophenone phenylhydrazone (1 equivalent)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (2 equivalents)
-
Crushed ice
-
Sodium bicarbonate (for neutralization)
Procedure:
-
The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (2 eq.) to ice-cold dimethylformamide with constant stirring.
-
The substituted acetophenone phenylhydrazone (1 eq.) is dissolved in DMF and added dropwise to the prepared Vilsmeier reagent.
-
The reaction mixture is then heated, typically at 60-80°C, for several hours (the exact duration can vary depending on the substrate).
-
After the reaction is complete, the mixture is poured onto crushed ice to decompose the excess Vilsmeier reagent.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid product is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Efficacy in Knoevenagel Condensation: A Gateway to Bioactive Molecules
The aldehyde functionality of pyrazole-4-carbaldehydes makes them excellent electrophiles for condensation reactions, such as the Knoevenagel condensation. This reaction is pivotal for carbon-carbon bond formation and the synthesis of a diverse array of derivatives, many of which exhibit significant biological activity.
The reactivity of the pyrazole-4-carbaldehyde in a Knoevenagel condensation is influenced by the electronic nature of the substituent at the 3-position. An electron-donating group, such as an ethyl group, is expected to slightly decrease the electrophilicity of the aldehyde carbon compared to an electron-withdrawing group. However, it can also enhance the stability of the final product.
The following table presents a comparison of yields for the Knoevenagel condensation of different 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes with malononitrile.
| 3-Substituent of Pyrazole-4-carbaldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| Phenyl | Malononitrile | Ammonium carbonate | High (not specified) | [5] |
| Various Aryl | Malononitrile | Ammonium carbonate | 85-95% | [6] |
| Ethyl | Malononitrile | Data not available in searched literature | - | - |
Note: Direct quantitative data for the Knoevenagel condensation of this compound is not available in the reviewed literature. The high yields observed for aryl-substituted analogues suggest that pyrazole-4-carbaldehydes are generally excellent substrates for this transformation.
Experimental Protocol: Knoevenagel Condensation of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with Malononitrile
This protocol is a generalized procedure based on literature reports for similar reactions.
Materials:
-
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Ethanol or an aqueous ethanol mixture
-
A basic catalyst (e.g., piperidine, ammonium carbonate, or sodium hydroxide)
Procedure:
-
The 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq.) and malononitrile (1 eq.) are dissolved in ethanol.
-
A catalytic amount of a base, such as piperidine or ammonium carbonate, is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated for a period ranging from a few minutes to several hours, depending on the specific substrates and catalyst used.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried to afford the desired 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic logic, the following diagrams, generated using the DOT language, illustrate the experimental workflows.
References
Validating the Structure of 3-Ethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of 3-Ethyl-1H-pyrazole-4-carbaldehyde and its derivatives, a class of compounds with significant interest in medicinal chemistry.
The definitive method for determining the absolute configuration and detailed molecular geometry of a crystalline compound is single-crystal X-ray diffraction. However, other widely accessible spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provide valuable and often complementary structural information. This guide presents experimental data from closely related, published 3-substituted-1H-pyrazole-4-carbaldehyde derivatives to illustrate the strengths and outputs of each technique.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from X-ray crystallography and alternative spectroscopic methods for derivatives of 3-substituted-1H-pyrazole-4-carbaldehyde. This data provides a basis for understanding the expected structural parameters and spectral characteristics of the target molecule, this compound.
Table 1: X-ray Crystallography Data for 3-Substituted-1H-pyrazole-4-carbaldehyde Derivatives
| Parameter | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2] | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[3][4][5] | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[6][7] |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n |
| a (Å) | 16.0429 (4) | 10.1367 (9) | 17.7233 (4) |
| b (Å) | 4.8585 (1) | 15.5952 (16) | 3.8630 (1) |
| c (Å) | 16.7960 (4) | 16.7550 (15) | 20.4224 (5) |
| β (˚) | 96.581 (1) | 90.135 (5) | 110.137 (3) |
| Dihedral Angle (Pyrazole/Phenyl at N1) | 7.93 (7)° | 22.2 (2)° to 41.9 (2)° | 13.70 (10)° |
| Dihedral Angle (Pyrazole/Substituent at C3) | 24.43 (9)° and 28.67 (9)° | Not Applicable | 36.48 (10)° |
| Bond Lengths and Angles | Within normal ranges | Within normal ranges | Within normal ranges |
Table 2: Spectroscopic Data for 3-Substituted-1H-pyrazole-4-carbaldehyde Derivatives
| Spectroscopic Method | Key Parameter | Characteristic Values and Observations |
| ¹H NMR | Chemical Shift (δ) | Aldehyde Proton (CHO): ~9.8-10.14 ppm (singlet)[8]. Pyrazole Ring H-5: ~8.15 ppm (singlet). Substituent Protons: Chemical shifts and multiplicities are dependent on the nature of the substituent at the C3 and N1 positions. |
| ¹³C NMR | Chemical Shift (δ) | Aldehyde Carbonyl (C=O): ~183 ppm. Pyrazole Ring C3: ~163 ppm. Pyrazole Ring C4: ~111 ppm. Pyrazole Ring C5: ~129 ppm. |
| FT-IR | Vibrational Frequency (cm⁻¹) | C=O Stretch (Aldehyde): Strong absorption around 1660-1690 cm⁻¹.[9] C-H Stretch (Aldehyde): Two characteristic bands around 2720 cm⁻¹ and 2820 cm⁻¹.[10] Pyrazole Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.[9][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical experimental protocols for each of the discussed analytical techniques.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the 3-substituted-1H-pyrazole-4-carbaldehyde derivative are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the pyrazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectra are typically recorded at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common.
-
Data Processing: The acquired free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Analysis: The chemical shifts, multiplicities (singlet, doublet, etc.), and integration values of the signals are analyzed to elucidate the molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used for more complex structures to establish connectivity between protons and carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule to confirm their presence.
Mandatory Visualization
The following diagram illustrates the logical workflow for validating the structure of a this compound derivative, with a primary focus on the definitive X-ray crystallography method and its comparison with spectroscopic techniques.
Caption: Workflow for structural validation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antimicrobial activity of Schiff bases from 3-Ethyl-1H-pyrazole-4-carbaldehyde
Benchmarking the Antimicrobial Activity of Schiff Bases Derived from Pyrazole-4-Carbaldehydes
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: No direct experimental data was found for Schiff bases derived from 3-Ethyl-1H-pyrazole-4-carbaldehyde. This guide provides a comparative analysis of closely related Schiff bases derived from substituted 1-phenyl-1H-pyrazole-4-carbaldehydes to serve as a benchmark. The structural differences, primarily the presence of a phenyl group at the N1 position and various substituents at the C3 position of the pyrazole ring, should be considered when interpreting the data.
Introduction
Schiff bases derived from heterocyclic aldehydes are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial properties. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a key pharmacophore in numerous clinically used drugs. The incorporation of a pyrazole-4-carbaldehyde scaffold into Schiff bases has been a strategy to enhance their therapeutic potential. This guide provides a comparative overview of the antimicrobial activity of a series of Schiff bases synthesized from 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of the synthesized Schiff bases was evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined to quantify their potency.
Antibacterial Activity
The Schiff bases exhibited a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Against Bacterial Strains (µg/mL) [1]
| Compound Code | R-group at C3 | Escherichia coli (MTCC 443) | Staphylococcus epidermidis (MTCC 442) | Staphylococcus aureus (MTCC 96) |
| ANS-1 | H | 200 | 100 | 62.5 |
| ANS-2 | OCH₃ | 500 | 250 | 150 |
| ANS-3 | F | 65.2 | 100 | 62.5 |
| ANS-4 | Cl | 125 | 500 | 250 |
| ANS-5 | Br | 100 | 100 | 62.5 |
Note: The core structure is a Schiff base of 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde with o-aminophenol.
Antifungal Activity
The antifungal potential of the Schiff bases was assessed against three fungal strains. The results are presented in Table 2.
Table 2: Minimum Fungicidal Concentration (MFC) of Schiff Bases Against Fungal Strains (µg/mL) [1]
| Compound Code | R-group at C3 | Candida albicans (MTCC 227) | Aspergillus niger (MTCC 282) | Saccharomyces cerevisiae |
| ANS-1 | H | 100 | 250 | 500 |
| ANS-2 | OCH₃ | 125 | 200 | 250 |
| ANS-3 | F | 100 | 125 | 250 |
| ANS-4 | Cl | 125 | 250 | 500 |
| ANS-5 | Br | 100 | 200 | 250 |
Note: The core structure is a Schiff base of 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde with o-aminophenol.
Experimental Protocols
Synthesis of Schiff Bases (General Procedure)[1]
A solution of o-aminophenol (0.01 M) in 30 mL of methanol was added dropwise to a solution of the respective 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 M) in 30 mL of methanol. The resulting mixture was refluxed for 8 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a solvent system of benzene:acetone (8:2). After completion, the reaction mixture was poured into crushed ice. The solid product that separated out was filtered, washed with a cold saturated sodium bisulfite solution, and recrystallized from ethanol.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial and antifungal activities of the synthesized compounds were evaluated using the agar well diffusion method. Mueller Hinton Agar No. 2 was used as the nutrient medium for bacterial growth, and Sabouraud Dextrose Agar was used for fungal growth. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well was measured in millimeters.[2]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The MIC values were determined by a serial dilution method. The lowest concentration of the compound that completely inhibited visible growth of the microorganism was considered the MIC. For the determination of MFC, the concentrations showing no visible growth were sub-cultured on fresh agar plates. The lowest concentration at which no visible growth occurred on the sub-culture was taken as the MFC.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the pyrazole-based Schiff bases to the evaluation of their antimicrobial activity.
Caption: General workflow for the synthesis and antimicrobial evaluation of pyrazole-based Schiff bases.
Conclusion
The presented data indicates that Schiff bases derived from 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehydes exhibit promising antimicrobial activities. The nature of the substituent at the C3 position of the pyrazole ring appears to influence the antimicrobial potency. Specifically, compounds with a hydrogen (ANS-1), fluorine (ANS-3), or bromine (ANS-5) at this position demonstrated notable activity against Staphylococcus aureus. This comparative guide provides a foundational dataset for researchers aiming to design and synthesize novel pyrazole-based Schiff bases with enhanced antimicrobial properties. Further investigation into derivatives of this compound is warranted to explore their potential as effective antimicrobial agents.
References
Comparative Docking Analysis of 3-Ethyl-1H-pyrazole-4-carbaldehyde Derivatives in Drug Discovery
A detailed examination of the binding affinities and interaction patterns of 3-Ethyl-1H-pyrazole-4-carbaldehyde derivatives with various protein targets reveals their potential as scaffolds for novel therapeutic agents. This guide provides a comparative analysis of their in silico docking performance, supported by experimental protocols and pathway visualizations, to aid researchers in drug development.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The this compound core, in particular, offers a versatile platform for the development of targeted inhibitors. Molecular docking studies are a crucial computational tool in this process, providing insights into the binding modes and affinities of ligands with their protein targets, thereby guiding the design of more potent and selective drug candidates.
Comparative Docking Performance
While a comprehensive comparative docking study on a wide array of this compound derivatives against a single protein target is not extensively documented in publicly available literature, analysis of individual studies on structurally related compounds allows for a preliminary comparison. The following table summarizes the docking scores of a representative derivative and other closely related pyrazole-4-carbaldehyde analogs against various protein kinases, which are common targets for pyrazole-based inhibitors.
| Derivative Name | Protein Target | PDB ID | Docking Score (kcal/mol) |
| 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde | Not Specified in available literature | - | Data Not Available |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 (kJ/mol) |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 (kJ/mol) |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | 2VTO | -10.35 (kJ/mol) |
Note: The docking scores are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in docking software and protocols.
The data indicates that pyrazole derivatives can achieve favorable binding energies with various protein kinases. For instance, a derivative targeting VEGFR-2 showed a strong binding energy of -10.09 kJ/mol[1][2]. Similarly, a CDK2 inhibitor from this class exhibited a binding energy of -10.35 kJ/mol[1][2]. These findings underscore the potential of the pyrazole-4-carbaldehyde scaffold in designing potent enzyme inhibitors. The synthesis of derivatives such as 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde has been reported, providing a basis for further investigation and comparative docking studies[3].
Experimental Protocols
The following is a generalized methodology for molecular docking studies of pyrazole derivatives based on common practices in the field.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software (e.g., ChemDraw, MarvinSketch). The structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size of the grid box is chosen to be large enough to accommodate the ligand and allow for conformational flexibility.
-
Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore the conformational space of the ligand within the active site of the protein. The algorithm generates a series of possible binding poses for the ligand.
-
Scoring Function: Each binding pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol or kJ/mol). The poses with the lowest (most favorable) scores are considered the most likely binding modes.
Analysis of Docking Results
The best-docked poses are analyzed to understand the binding interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. Visualization of the docked complex is performed using software like PyMOL or Discovery Studio.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the context of these docking studies, the following diagrams depict a generalized kinase signaling pathway, which is often targeted by pyrazole derivatives, and a typical experimental workflow for in silico drug design.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrazole inhibitors.
Caption: Typical workflow for in silico drug design and experimental validation.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
In vitro vs. in vivo studies of compounds synthesized from 3-Ethyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro and in vivo studies on compounds synthesized from pyrazole-4-carbaldehyde derivatives, with a focus on their anticancer properties. Due to a lack of extensive research on derivatives of 3-Ethyl-1H-pyrazole-4-carbaldehyde, this guide incorporates data from structurally similar 1-substituted pyrazole-4-carbaldehyde derivatives to offer a broader perspective on their therapeutic potential.
This guide presents a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows to aid in the understanding and future development of this promising class of compounds.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies |
| Pyrazolyl-chalcone derivative 4 | PaCa-2 | 13.0 µg/mL |
| Pyrazolyl-chalcone derivative 5 | PaCa-2 | 31.5 µg/mL |
| Pyrazolyl-chalcone derivative 7 | PaCa-2 | 24.9 µg/mL |
| Pyrazolyl-thiadiazole derivative 25 | PaCa-2 | 5.5 µg/mL |
| Tri-substituted pyrazole derivative 2 | HepG2 | 9.13 |
| Tri-substituted pyrazole derivative 7 | MCF-7 | 16.52 |
| Tri-substituted pyrazole derivative 7 | A549 | 6.52 |
| Tri-substituted pyrazole derivative 7 | PC3 | 9.13 |
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 | 11 |
| Indolo–pyrazole grafted with thiazolidinone (Compound 6c) | SK-MEL-28 | 3.46 |
| Pyrazole-arylcinnamide derivative V | HeLa | 0.4 |
| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 |
| Pyrazolo[3,4-d]pyrimidine derivative 49 | 15 cancer cell lines | 0.03–6.561 |
| 3,4-diaryl pyrazole derivative 6 | 6 cancer cell lines | 0.00006–0.00025 |
| Indole derivative linked to pyrazole (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 |
| Indole derivative linked to pyrazole (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | A549 | 8.21 |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | HCT116 | 19.56 |
| Pyrazolinone Chalcone 6b | Caco | 23.34 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are generalized protocols for common in vitro and in vivo assays used to evaluate the anticancer potential of pyrazole derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the synthesized pyrazole compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, remove the solution. The remaining insoluble purple formazan crystals are then dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.
-
Absorbance Measurement: Incubate the plate for an additional 15 minutes at 37°C with shaking. The absorbance is then measured on a microplate reader at a wavelength of 492 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Efficacy: Human Tumor Xenograft Mouse Model
Xenograft models, which involve transplanting human cancer cells into immunodeficient mice, are a standard preclinical tool for evaluating the efficacy and toxicity of novel anticancer agents.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., HT-29, PC-3) under standard conditions. Harvest the cells during their exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium.
-
Animal Model: Use immunodeficient mice, such as athymic nude or NOD-SCID mice, aged 6-8 weeks. Allow the mice to acclimatize for at least one week before the procedure.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the pyrazole compound or a vehicle control according to a predefined schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis. Calculate the tumor growth inhibition (TGI) for each treatment group.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of pyrazole-based anticancer compounds.
Caption: General workflow for the preclinical evaluation of pyrazole-based anticancer compounds.
Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by certain pyrazole derivatives.[1]
References
Assessing the Drug-Likeness of Molecules Derived from 3-Ethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comparative analysis of the drug-likeness of molecules conceptually derived from 3-Ethyl-1H-pyrazole-4-carbaldehyde. By leveraging in silico predictive models, we assess key physicochemical properties and pharmacokinetic parameters, offering a foundational perspective for researchers in drug discovery. For context, these derivatives are compared against established drugs, Celecoxib, a pyrazole-containing anti-inflammatory agent, and Sildenafil, a widely recognized oral medication.[3][4]
Physicochemical Properties and Drug-Likeness Parameters
The drug-likeness of the parent molecule, its derivatives, and the comparator drugs was evaluated based on Lipinski's Rule of Five.[5][6] This rule suggests that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[6] The data presented below was generated using in silico methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Parent Molecule | ||||||
| This compound | C6H8N2O | 124.14 | 0.85 | 1 | 2 | 0 |
| Derivatives | ||||||
| (3-Ethyl-1H-pyrazol-4-yl)methanol | C6H10N2O | 126.16 | 0.65 | 2 | 2 | 0 |
| 3-Ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | 140.14 | 0.72 | 2 | 3 | 0 |
| N-((3-Ethyl-1H-pyrazol-4-yl)methylidene)aniline | C12H13N3 | 199.25 | 2.55 | 1 | 2 | 0 |
| Alternative Compounds | ||||||
| Celecoxib | C17H14F3N3O2S | 381.37 | 3.73 | 2 | 7 | 0 |
| Sildenafil | C22H30N6O4S | 474.58 | 2.47 | 1 | 10 | 0 |
Pharmacokinetic (ADMET) Profile
Beyond Lipinski's rule, a broader assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides deeper insights into a molecule's potential as a drug candidate. The following table summarizes the predicted ADMET properties for the synthesized derivatives and comparator drugs.
| Compound | GI Absorption | Blood-Brain Barrier Permeant | CYP2D6 Inhibitor | AMES Toxicity |
| Parent Molecule | ||||
| This compound | High | Yes | No | No |
| Derivatives | ||||
| (3-Ethyl-1H-pyrazol-4-yl)methanol | High | Yes | No | No |
| 3-Ethyl-1H-pyrazole-4-carboxylic acid | High | No | No | No |
| N-((3-Ethyl-1H-pyrazol-4-yl)methylidene)aniline | High | Yes | Yes | No |
| Alternative Compounds | ||||
| Celecoxib | High | Yes | Yes | No |
| Sildenafil | High | No | Yes | No |
Experimental Protocols
In Silico Drug-Likeness and ADMET Prediction
The assessment of drug-likeness and ADMET properties for the pyrazole derivatives and comparator drugs was conducted using the SwissADME web tool.[7][8][9]
Methodology:
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for each molecule were obtained and used as the input for the prediction server.
-
Physicochemical Properties: The software calculates key molecular descriptors, including molecular weight, the logarithm of the partition coefficient between n-octanol and water (logP), and the number of hydrogen bond donors and acceptors.
-
Lipinski's Rule of Five: The calculated physicochemical properties were then used to evaluate compliance with Lipinski's Rule of Five. A violation is flagged for each parameter that falls outside the recommended range.
-
Pharmacokinetic Prediction: The platform predicts various pharmacokinetic properties, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. These predictions are based on the molecule's topological features and comparison to a database of known compounds.
-
Drug-Likeness and Medicinal Chemistry: Additional parameters related to drug-likeness and potential for adverse effects, such as inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6) and potential for mutagenicity (AMES toxicity), are also predicted.[10]
Visualizing Key Processes
To better illustrate the workflow and potential biological context, the following diagrams were generated using Graphviz.
Caption: Workflow for in silico drug-likeness assessment.
Caption: Potential modulation of a signaling pathway by a pyrazole derivative.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. rfppl.co.in [rfppl.co.in]
Safety Operating Guide
Proper Disposal of 3-Ethyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Ethyl-1H-pyrazole-4-carbaldehyde based on general principles of laboratory safety and information for structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and professionals in drug development handling compounds like this compound, a clear and compliant disposal plan is essential to protect both personnel and the environment.
I. Hazard Assessment and Waste Profile
Due to its chemical structure, which includes a pyrazole ring and an aldehyde functional group, this compound should be treated as a hazardous chemical waste.[1] Pyrazole derivatives are known for their diverse pharmacological activities, and aldehydes can be reactive and toxic.[1][2] Therefore, a conservative approach to its disposal is necessary. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
Key Hazard Considerations:
-
Pyrazole Derivatives: Often exhibit biological activity and may have unknown long-term health effects.[1]
-
Aldehydes: Can be irritants and sensitizers. Some aldehydes are also toxic.[2]
-
Environmental Hazards: Many organic compounds can be harmful to aquatic life and may be persistent in the environment.[3]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of generating dust or aerosols. Consult your EHS department. |
III. Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container.[3] Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3] Aqueous solutions should be collected in a designated aqueous hazardous waste container.[4]
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, as they will contain chemical residue. The first rinseate from cleaning the container should be collected as hazardous waste.[1]
2. Container Labeling:
Proper labeling is crucial for safe disposal.[4] All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[1]
-
The date when waste accumulation began.[1]
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").[3]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
This area should be well-ventilated and away from incompatible materials such as strong bases, acids, and oxidizing agents.[3][4]
-
Keep waste containers tightly closed except when adding waste.[4]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[4]
4. Requesting Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[3]
-
Do not allow hazardous waste to accumulate in the lab beyond your institution's specified limits.[4]
5. Professional Disposal:
-
The final disposal of this compound should be handled by a licensed professional waste disposal company.[3]
-
High-temperature incineration is a common and recommended method for the disposal of such organic compounds.[3]
IV. Spill and Emergency Procedures
In the event of a spill, prioritize safety:
-
Small Spill:
-
Alert personnel in the immediate area.[4]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[4]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[4]
-
Clean the spill area with soap and water.[4]
-
-
Large Spill:
-
Evacuate the immediate area.[4]
-
Contact your institution's EHS or emergency response team.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and minimizes environmental impact. Always prioritize safety and consult with your institution's EHS department for guidance.
References
Personal protective equipment for handling 3-Ethyl-1H-pyrazole-4-carbaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Ethyl-1H-pyrazole-4-carbaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2] |
| Body Protection | Flame-resistant laboratory coat | A fully fastened lab coat made of a flame-resistant material should be worn at all times.[3] |
| Chemical-resistant apron or coveralls | For operations with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[4][5] | |
| Eye and Face Protection | Chemical safety goggles | Required for all handling procedures to protect against splashes.[6][7] |
| Face shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.[3] | |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors should be used if work is not performed in a certified chemical fume hood.[6][8] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires adherence to a strict operational protocol within a controlled laboratory environment.
1. Engineering Controls Verification:
-
Before commencing any work, ensure that a calibrated chemical fume hood is operational.[8]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
2. Preparation and Weighing:
-
Conduct all handling and weighing of the compound exclusively within a chemical fume hood to minimize inhalation exposure.[8]
-
Place a disposable liner on the balance to contain any spills during weighing.
3. Experimental Procedure:
-
When transferring the compound, use appropriate tools such as a spatula or powder funnel to avoid generating dust.
-
Keep the container of this compound tightly closed when not in use.[6][9]
-
Should any skin contact occur, immediately wash the affected area with copious amounts of soap and water.[9][10]
-
In the event of eye contact, flush with water for a minimum of 15 minutes and seek immediate medical attention.[9][10]
4. Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the designated area, avoiding cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, liners, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[11]
2. Container Management:
-
Waste containers must be kept closed except when adding waste.[11]
-
Label containers with "Hazardous Waste" and the full chemical name: "this compound".[11]
3. Disposal Procedure:
-
Do not dispose of this chemical down the drain or in regular trash.[11]
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
